molecular formula C24H42O21 B15592642 Isomaltotetraose

Isomaltotetraose

Cat. No.: B15592642
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-UHFFFAOYSA-N
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Description

Isomaltotetraose is a useful research compound. Its molecular formula is C24H42O21 and its molecular weight is 666.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2

InChI Key

DFKPJBWUFOESDV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Discovery of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is a subject of growing interest in the fields of nutrition and medicine due to its potential prebiotic properties. This technical guide provides a comprehensive overview of the natural occurrence, discovery, and methodologies for the analysis and synthesis of this compound. While found in trace amounts in some fermented foods and honey, the primary source of this compound for research and commercial purposes is through enzymatic synthesis from starch. This guide details the analytical techniques for its quantification, protocols for its enzymatic production, and explores its emerging role in modulating cellular signaling pathways, primarily through indirect mechanisms involving the gut microbiota.

Natural Sources and Discovery

This compound is a glucose oligomer characterized by α-(1→6) glycosidic linkages. Its discovery is intrinsically linked to the broader investigation of isomalto-oligosaccharides (IMOs), which are mixtures of oligosaccharides containing isomaltose, panose, isomaltotriose, this compound, and higher oligomers.

Fermented Foods

This compound is naturally present in small quantities in various traditional fermented foods.

  • Sake: Japanese rice wine, or sake, contains a variety of oligosaccharides produced during the fermentation process by enzymes from Aspergillus oryzae. The total amount of trisaccharides, which includes isomaltotriose, panose, and this compound, is estimated to be in the range of 2,000–5,300 ppm[1]. More broadly, oligosaccharides with a degree of polymerization (DP) from 3 to 8 are found in concentrations ranging from 200 to 2000 ppm[2].

  • Miso and Soy Sauce: These fermented soybean products also contain a complex mixture of oligosaccharides. Studies on Korean doenjang (fermented soybean paste) and ganjang (soy sauce) have identified oligosaccharides with a degree of polymerization ranging from 3 to 7, which would include this compound[3][4]. However, specific quantitative data for this compound in these products remains limited in publicly available literature.

Honey and Royal Jelly

Table 1: Quantitative Data on this compound and Related Oligosaccharides in Natural Sources

Natural SourceAnalyteConcentration Range
SakeTotal Trisaccharides (including this compound)2,000 - 5,300 ppm[1]
SakeOligosaccharides (DP 3-8)200 - 2,000 ppm[2]
HoneyIsomaltose0.002% - 3.987%[5]

Methodologies for Analysis and Quantification

Accurate quantification of this compound in complex matrices like food products requires sophisticated analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates. It separates oligosaccharides based on their size, charge, and structure, and the pulsed amperometric detector provides excellent sensitivity for underivatized carbohydrates.

Experimental Protocol: Quantification of this compound in a Fermented Food Matrix using HPAEC-PAD

  • Sample Preparation:

    • Homogenize 1-5 grams of the food sample.

    • Extract the sugars with a suitable solvent (e.g., 50% ethanol) with heating and agitation.

    • Centrifuge the extract to remove solid debris.

    • The supernatant may require further cleanup using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

    • Dilute the final extract to an appropriate concentration with deionized water.

  • HPAEC-PAD Analysis:

    • Column: A high-performance anion-exchange column, such as a CarboPac™ PA100 or a similar column designed for carbohydrate analysis.

    • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a gradient from 100 mM NaOH to 100 mM NaOH with 500 mM sodium acetate over 40 minutes.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detector: A pulsed amperometric detector with a gold working electrode.

    • Quantification: Use an external standard calibration curve prepared with a certified this compound standard.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a more common but less sensitive method for carbohydrate analysis.

Experimental Protocol: Quantification of this compound using HPLC-RID

  • Sample Preparation: Similar to the HPAEC-PAD protocol, but may require a more rigorous cleanup to remove interfering substances that can affect the refractive index.

  • HPLC-RID Analysis:

    • Column: An amino-terminated silica (B1680970) column or a ligand-exchange column is commonly used.

    • Mobile Phase: Typically an isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

    • Flow Rate: Around 1.0-1.5 mL/min.

    • Detector: A refractive index detector.

    • Quantification: Based on an external standard calibration curve of this compound.

Enzymatic Synthesis of this compound

Due to its low abundance in natural sources, the primary method for obtaining this compound is through the enzymatic treatment of starch. The key enzymes involved are α-glucosidases and glucansucrases (e.g., dextransucrase).

Synthesis using α-Glucosidase

α-Glucosidases can catalyze transglycosylation reactions, transferring glucose units to an acceptor molecule to form α-(1→6) linkages.

Experimental Protocol: Synthesis of this compound using α-Glucosidase

  • Enzyme and Substrate:

    • Enzyme: α-Glucosidase with high transglycosylation activity (e.g., from Aspergillus niger).

    • Substrate: A high concentration of maltose (B56501) (e.g., 40-50% w/v).

  • Reaction Conditions:

    • Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., 50 mM sodium acetate buffer, pH 5.0).

    • Temperature: Incubate at the optimal temperature for the enzyme (e.g., 50-60°C).

    • Time: The reaction time can vary from several hours to days, depending on the desired product profile. Monitor the reaction progress using TLC or HPLC.

  • Product Purification:

    • Terminate the reaction by heat inactivation of the enzyme.

    • The resulting mixture will contain glucose, remaining maltose, isomaltose, isomaltotriose, this compound, and other higher oligosaccharides.

    • Purify this compound from the mixture using size-exclusion chromatography (SEC) or preparative HPLC.

Synthesis using Dextransucrase

Dextransucrases synthesize dextran (B179266) (an α-1,6-linked glucan) from sucrose (B13894). In the presence of an acceptor molecule like glucose or maltose, they can produce a range of isomalto-oligosaccharides.

Experimental Protocol: Synthesis of this compound using Dextransucrase

  • Enzyme and Substrates:

    • Enzyme: Dextransucrase (e.g., from Leuconostoc mesenteroides).

    • Substrates: Sucrose as the glucosyl donor and an acceptor such as glucose or maltose.

  • Reaction Conditions:

    • Buffer: A buffer to maintain the optimal pH (e.g., 20 mM sodium acetate, pH 5.2).

    • Temperature: Typically around 30°C.

    • Substrate Concentrations: Varying the ratio of sucrose to the acceptor can influence the degree of polymerization of the resulting IMOs.

  • Product Purification:

    • Similar to the α-glucosidase method, the reaction is stopped, and the products are purified using chromatographic techniques to isolate this compound.

Enzymatic_Synthesis_of_this compound cluster_alpha_glucosidase α-Glucosidase Pathway cluster_dextransucrase Dextransucrase Pathway Maltose Maltose alpha_Glucosidase alpha_Glucosidase Maltose->alpha_Glucosidase Substrate Glucose_Acceptor Glucose (Acceptor) alpha_Glucosidase->Glucose_Acceptor Transglycosylation Isomaltotetraose_alpha This compound Glucose_Acceptor->Isomaltotetraose_alpha Chain Elongation Sucrose Sucrose Dextransucrase Dextransucrase Sucrose->Dextransucrase Glucosyl Donor Glucose_Acceptor_D Glucose/Maltose (Acceptor) Dextransucrase->Glucose_Acceptor_D Acceptor Reaction Isomaltotetraose_D This compound Glucose_Acceptor_D->Isomaltotetraose_D Chain Elongation

Figure 1: Enzymatic synthesis pathways for this compound.

Biological Activity and Signaling Pathways

The biological effects of isomalto-oligosaccharides, including this compound, are primarily attributed to their prebiotic activity. As they are largely indigestible by human enzymes, they reach the colon intact where they are fermented by the gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiome.

While there is no direct evidence of this compound binding to a specific cellular receptor to initiate a signaling cascade, emerging research suggests that IMOs can indirectly influence host cell signaling.

  • Immune Modulation: Studies in mice have shown that dietary IMOs can polarize T helper-1 (Th1) immune responses in both intestinal and systemic immunity. This was evidenced by increased interferon-gamma (IFN-γ) production by intestinal intraepithelial lymphocytes[5]. Furthermore, in the presence of Lactobacillus gasseri, IMOs were found to enhance the production of interleukin-12 (B1171171) (IL-12) by macrophage-like cells[5]. These effects suggest an indirect influence on cytokine signaling pathways.

  • Gut-Brain Axis and Cognitive Function: Recent research indicates that a combination of intermittent fasting and IMO supplementation can mitigate cognitive impairments in mice fed a high-fat-high-fructose diet. Transcriptomic analysis of the hippocampus suggested that these protective effects may be linked to the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, oxidative phosphorylation, and neuroinflammation[8]. This effect is likely mediated by IMO-induced changes in the gut microbiota and their metabolites.

Indirect_Signaling_of_this compound This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids Gut_Microbiota->SCFAs Production Immune_Cells Intestinal Immune Cells SCFAs->Immune_Cells Influence Epithelial_Cells Intestinal Epithelial Cells SCFAs->Epithelial_Cells Influence Signaling_Pathways Modulation of Cellular Signaling (e.g., NF-κB, TLR4) Immune_Cells->Signaling_Pathways Epithelial_Cells->Signaling_Pathways

Figure 2: Proposed indirect signaling mechanism of this compound.

Conclusion

This compound, while naturally occurring in trace amounts, is primarily accessible through enzymatic synthesis, a process that is well-defined and scalable. Its quantification in complex food matrices is achievable with advanced chromatographic techniques. The biological significance of this compound appears to be closely tied to its role as a prebiotic, indirectly influencing host cellular signaling through the modulation of the gut microbiota and the production of metabolites like SCFAs. Further research is warranted to elucidate the specific molecular interactions between this compound-derived metabolites and host cell receptors to fully understand its potential in drug development and functional food applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569) is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its prebiotic properties and its applications in the food and pharmaceutical industries. This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visual representations of its chemical behavior and analytical workflows.

Chemical Identity and Structure

This compound is a carbohydrate with the systematic name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose. Its structure consists of a linear chain of four glucose molecules.

Synonyms: Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc[1][2]

Physical Properties

This compound is typically supplied as a white to off-white, crystalline solid or powder.[2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4]

Table 1: General Physical and Chemical Properties of this compound
PropertyValueReferences
CAS Number 35997-20-7[3]
Molecular Formula C₂₄H₄₂O₂₁[3][5]
Molecular Weight 666.58 g/mol [3]
Appearance White to off-white solid/powder/crystal[2][3]
Purity ≥ 95% (as determined by HPLC)[2][6]
Stability Hygroscopic
Table 2: Thermodynamic and Solubility Properties of this compound
PropertyValueReferences
Melting Point >210°C[4]
Boiling Point 1102.8 ± 65.0 °C (Predicted)[4]
Density 1.79 ± 0.1 g/cm³ (Predicted)[4]
Water Solubility 250 mg/mL (requires sonication)[3]
Methanol Solubility Slightly Soluble[4]
LogP -8.980 (estimated)[4]
Table 3: Storage and Handling Recommendations
ConditionTemperatureDurationReferences
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C6 months[3]
-20°C1 month[3]

Chemical Properties and Reactivity

Optical Activity
Hydrolysis

This compound is susceptible to hydrolysis, which breaks the α-(1→6) glycosidic bonds. This can be achieved through both acidic and enzymatic methods.

  • Acid Hydrolysis: Treatment with strong acids (e.g., 0.1N HCl) at elevated temperatures can cleave the glycosidic linkages, ultimately yielding glucose monomers.

  • Enzymatic Hydrolysis: Specific enzymes, such as dextranases or α-glucosidases, can catalyze the hydrolysis of this compound.[8][9][10] It is one of the main hydrolysis end products of the enzyme DexKQ.[8] Longer-chain isomalto-oligosaccharides like this compound are generally more resistant to digestion by human intestinal enzymes compared to shorter-chain oligosaccharides.[5][10]

Hydrolysis_Pathway cluster_products Hydrolysis Products IMT4 This compound (G4) IMT3 Isomaltotriose (G3) IMT4->IMT3 + H₂O (Enzyme/Acid) IMT2 Isomaltose (G2) IMT3->IMT2 + H₂O (Enzyme/Acid) GLC Glucose (G1) IMT2->GLC + H₂O (Enzyme/Acid)

Caption: Stepwise hydrolysis of this compound to glucose.

Prebiotic Activity

This compound functions as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the lower gut intact, where it can be fermented by gut microbiota.[5][10]

Maillard Reaction

As a reducing sugar, this compound contains a free hemiacetal group in its terminal glucose unit. This allows it to participate in the Maillard reaction with amino acids when heated, a non-enzymatic browning reaction that contributes to flavor and color development in food products.

Experimental Protocols

Purity and Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying it in various matrices. A common approach utilizes a hydrophilic interaction liquid chromatography (HILIC) mode with an amide column and a refractive index (RI) or evaporative light-scattering detector (ELSD).[3][4]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution (e.g., 10 mg/mL). Create a series of calibration standards (e.g., 0.25 - 10 mg/mL) by diluting the stock solution.[3]

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. For complex matrices like beverages, centrifuge the sample (e.g., 5000 ×g for 5 min) and filter the supernatant through a 0.45 µm membrane filter.[3]

  • Mobile Phase Preparation: A typical mobile phase consists of an acetonitrile (B52724)/water gradient. For example, prepare a solution of 77% acetonitrile in water, potentially with a modifier like 0.2% triethylamine. Filter the mobile phase before use.[3]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a refractive index detector (RID) or ELSD.[3]

    • Column: Amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm).[3]

    • Column Temperature: 40°C.[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 3 µL.[3]

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Quantify the amount by constructing a calibration curve of peak area versus concentration from the standard solutions.

Caption: Experimental workflow for HPLC analysis of this compound.

Measurement of Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light caused by an optically active substance in solution.[7]

Methodology:

  • Instrument Warm-up: Allow the polarimeter lamp to warm up for at least 10 minutes to ensure a stable light source.

  • Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (typically deionized water) at a known concentration (e.g., 1-10 g/100 mL).[2][11] Ensure the sample is fully dissolved and free of air bubbles.

  • Blank Measurement: Fill the polarimeter sample tube (of a known path length, e.g., 1 decimeter) with the pure solvent (blank). Place it in the instrument and zero the reading.

  • Sample Measurement: Rinse the sample tube with the this compound solution, then fill it, ensuring no air bubbles are in the light path. Place the tube in the polarimeter and record the observed angle of rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the Biot's law equation:[12] [α]Tλ = α / (l × c) Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ (typically Sodium D-line, 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound for various applications:

  • Prebiotic Research: It serves as a standard for studying the metabolism of gut microbiota and the health benefits of prebiotics.[1]

  • Drug Formulation: In pharmaceuticals, it can be used as a stabilizer or excipient to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

  • Functional Foods: As a low-calorie sweetener with a low glycemic index, it is an ideal sugar substitute in products designed for health-conscious consumers and individuals with diabetes.[1]

  • Biochemical Research: this compound can induce the synthesis of certain enzymes, such as dextranase, making it a useful tool in microbiology and enzyme research.[8]

Logical_Relationships IMT4 This compound Prebiotic Prebiotic Activity IMT4->Prebiotic Resistant Digestion Resistance IMT4->Resistant Stabilizer Excipient/ Stabilizer IMT4->Stabilizer Food Functional Foods Prebiotic->Food Research Gut Microbiota Research Prebiotic->Research LowGI Low Glycemic Index Resistant->LowGI LowGI->Food Pharma Drug Formulation Stabilizer->Pharma

Caption: Relationship between properties and applications.

References

Isomaltotetraose Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isomaltotetraose (B46569) in water and common organic solvents. It is designed to be a practical resource for laboratory professionals, offering quantitative data, detailed experimental methodologies, and a conceptual framework for understanding the factors governing its solubility.

Executive Summary

This compound, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a compound of interest in various fields, including drug formulation and biotechnology. Its solubility is a critical physicochemical property that influences its handling, formulation, and bioavailability. This document consolidates available data on the solubility of this compound and provides standardized protocols for its determination.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. The following table summarizes the known quantitative and qualitative solubility data for this compound.

SolventTemperature (°C)SolubilityMethodNotes
WaterNot Specified250 mg/mL (375.05 mM)Not SpecifiedRequires sonication to achieve dissolution[1].
WaterNot SpecifiedSlightly SolubleNot SpecifiedQualitative description[2].
MethanolNot SpecifiedSlightly SolubleNot SpecifiedQualitative description[2].

Note: The available quantitative data is limited. Further experimental determination across a range of temperatures and in various organic solvents is recommended for specific applications.

Factors Influencing this compound Solubility

The solubility of oligosaccharides like this compound is governed by a complex interplay of molecular and environmental factors. Understanding these factors can aid in the selection of appropriate solvent systems and the development of effective formulation strategies.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Structure Molecular Structure (α-1,6 glycosidic bonds) Solubility This compound Solubility Structure->Solubility 影响 MW Molecular Weight (666.58 g/mol) MW->Solubility 影响 Polarity High Polarity (Multiple -OH groups) Polarity->Solubility 影响 SolventPolarity Solvent Polarity SolventPolarity->Solubility 影响 Hbonding Hydrogen Bonding Capacity Hbonding->Solubility 影响 Temperature Temperature Temperature->Solubility 影响 pH pH pH->Solubility 影响 Pressure Pressure Pressure->Solubility 影响

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

Workflow for Solubility Determination

The overall process for determining the solubility of this compound can be visualized as a sequential workflow.

G start Start prep Preparation of Saturated Solution (Shake-Flask Method) start->prep equilibration Equilibration prep->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation dilution Dilution of Supernatant separation->dilution analysis Quantification by HPLC-RI dilution->analysis calculation Solubility Calculation analysis->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound[3][4][5].

4.2.1 Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

4.2.2 Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[5].

  • Solvent Addition: Add a known volume or weight of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours[5][6]. For poorly soluble compounds or to expedite the process, an initial heating step can be employed to create a supersaturated solution, followed by cooling and seeding with the solid compound to allow for equilibration to the stable form[7].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a robust and common method for the quantitative analysis of non-chromophoric compounds like oligosaccharides[8][9][10][11].

4.3.1 Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-based or a ligand-exchange column (e.g., Agilent Hi-Plex Ca)[8].

  • Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, or simply deionized water for ligand-exchange columns[8][10].

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detector Temperature: The RI detector temperature should be kept constant and close to the column temperature[10].

  • Injection Volume: A fixed volume, typically 10-20 µL.

4.3.2 Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment into the HPLC system and record the peak area.

  • Quantification: Determine the concentration of this compound in the diluted sample by using the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the original undiluted supernatant, taking into account the dilution factor.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The presented data and experimental protocols offer a starting point for researchers and drug development professionals. It is important to note that the solubility of this compound can be influenced by various factors, and for specific applications, it is recommended to perform experimental determinations under the conditions of interest.

References

Isomaltotetraose as a Prebiotic: An In-depth Technical Guide on its Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The human gut microbiome is a critical regulator of health and disease. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are a key strategy for modulating this complex ecosystem. Isomaltooligosaccharides (IMOs), a class of carbohydrates including isomaltotetraose (B46569), have garnered significant attention for their prebiotic potential. Comprised of glucose units linked by α-(1,6) and α-(1,4) glycosidic bonds, IMOs resist digestion in the upper gastrointestinal tract, arriving in the colon to be fermented by specific members of the microbiota. This technical guide synthesizes the current scientific literature on this compound and related IMOs, detailing their mechanism of action, quantifiable effects on the composition and metabolic output of the gut microbiota, and the experimental methodologies used to elucidate these properties. In vitro and in vivo studies consistently demonstrate that IMOs selectively promote the proliferation of beneficial bacteria, notably Bifidobacterium and Lactobacillus species, while increasing the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These metabolites are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating host immune responses. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, structured data tables for comparative analysis, and diagrams of key biological and experimental processes.

Introduction

1.1 The Human Gut Microbiota: A Complex Ecosystem The human gastrointestinal tract is home to a dense and diverse community of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host physiology, metabolism, and immune function.[1][2] This complex ecosystem co-evolved with its host, establishing a symbiotic relationship essential for health. Dysbiosis, or an imbalance in the gut microbial community, has been linked to a wide range of pathologies, including inflammatory bowel disease (IBD), metabolic disorders, and certain cancers.[2]

1.2 Prebiotics: Fueling Beneficial Microbes Diet is a primary driver in shaping the composition and function of the gut microbiota.[3] Prebiotics are a class of dietary compounds, typically non-digestible carbohydrates, that are selectively utilized by host microorganisms to confer a health benefit.[1][4] Well-established prebiotics like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS) have been shown to effectively stimulate the growth of beneficial bacteria.[1]

1.3 Isomaltooligosaccharides (IMOs) and this compound Isomaltooligosaccharides (IMOs) are a mixture of glucose oligomers, characterized by the presence of α-(1,6) glycosidic linkages, which render them resistant to hydrolysis by human digestive enzymes.[5][6] These oligosaccharides can vary in their degree of polymerization (DP), and include molecules such as isomaltose (B16258) (DP2), isomaltotriose (B1581827) (DP3), and this compound (DP4).[6] Due to their indigestibility, IMOs transit to the colon where they become available as a fermentation substrate for the gut microbiota, thereby exhibiting prebiotic properties.[6][7]

Mechanism of Action of this compound as a Prebiotic

2.1 Resistance to Host Digestion The defining feature of a prebiotic is its resistance to digestion and absorption in the upper gastrointestinal tract. The α-(1,6) glycosidic bonds that characterize IMOs like this compound are not efficiently cleaved by human brush border enzymes, such as sucrase-isomaltase, which primarily target α-(1,4) linkages.[5] While some partial hydrolysis of shorter-chain IMOs may occur, a significant portion, particularly those with a higher degree of polymerization, reaches the colon intact.[5]

2.2 Selective Fermentation by Gut Microbiota Upon reaching the colon, IMOs serve as a selective substrate for certain bacterial taxa that possess the specific enzymatic machinery required for their degradation. Numerous studies have demonstrated that IMOs selectively stimulate the growth of probiotic genera, most notably Bifidobacterium and Lactobacillus.[5][8] For instance, an in vitro fermentation study showed that IMOs derived from rice starch increased the abundance of Bifidobacteria and Lactobacilli while decreasing pathogenic bacteria like Clostridia.[5] Similarly, a human intervention study in the elderly found that IMO supplementation led to an increase in both lactobacilli and bifidobacteria, concurrent with a decrease in clostridial species.[8]

2.3 Differential Metabolism by Probiotic Genera Interestingly, the utilization of IMOs can differ between beneficial microbes, often depending on the degree of polymerization (DP) of the oligosaccharide. Research indicates that bifidobacteria preferentially metabolize IMOs with a higher DP, whereas lactobacilli are more efficient at fermenting short-chain oligosaccharides like isomaltose (DP2).[7][9] This differential preference is attributed to distinct enzymatic systems. Lactobacillus reuteri, for example, utilizes an α(1→6)-specific glucanase (DexB) and maltose (B56501) phosphorylase for IMO metabolism.[7][9] In contrast, bifidobacteria often employ extracellular enzymes like amylopullulanase to break down larger oligosaccharides before transport and intracellular metabolism.[9]

G cluster_imos Isomaltooligosaccharides (IMOs) cluster_bacteria Gut Microbiota cluster_enzymes Enzymatic Systems IMO_high This compound (DP4) & other high-DP IMOs Enz_Bifido Extracellular Amylopullulanase IMO_high->Enz_Bifido IMO_low Isomaltose (DP2) Enz_Lacto α(1→6)-specific Glucanase & Maltose Phosphorylase IMO_low->Enz_Lacto Bifido Bifidobacterium Metabolism Metabolism & Growth Promotion Bifido->Metabolism Lacto Lactobacillus Lacto->Metabolism Enz_Bifido->Bifido Breaks down Enz_Lacto->Lacto Breaks down

Caption: Differential metabolism of IMOs by key probiotic genera.

Effects on Gut Microbiota Composition

The prebiotic effect of this compound and other IMOs is quantified by measuring shifts in the relative or absolute abundance of specific bacterial taxa following supplementation.

3.1 In Vitro Evidence In vitro fermentation models using human fecal inocula provide a controlled environment to study the direct impact of IMOs on the microbiota.

  • Fermentation of IMOs by infant fecal microbiota resulted in a notable increase in the relative abundance of Bifidobacterium.[10]

  • A separate study demonstrated that isomalto/malto-polysaccharides (IMMPs) could be fermented by human large intestinal microbiota, leading to a significant increase in the relative abundance of Bifidobacterium and Lactobacillus.[4][11]

  • The chain length of IMOs has been shown to influence the microbial community structure, suggesting that the degree of polymerization is a key factor in their prebiotic effect.[6]

3.2 In Vivo and Clinical Evidence Animal studies and human clinical trials corroborate the findings from in vitro models.

  • Supplementation with 20 g/kg of IMO in male rats increased the abundance of Lactobacillus reuteri and Lactobacillus intestinalis.[5]

  • In weaned pigs, dietary IMO supplementation was shown to regulate gut microbiota in the cecum, demonstrating potential as a prebiotic to improve intestinal health.[12]

  • A human study involving elderly individuals showed that IMO supplementation decreased clostridial commensals while increasing both lactobacilli and bifidobacteria.[8]

3.3 Data Summary

Table 1: Summary of Studies on the Effects of this compound (IMO) on Gut Microbiota Composition

Study Type Subject/Model Substrate Key Findings on Microbiota Composition Reference(s)
In Vitro Human Fecal Inoculum Isomalto/malto-polysaccharides (IMMPs) Significant increase in relative abundance of Bifidobacterium and Lactobacillus. [4][11]
In Vitro Infant Fecal Inoculum Isomaltooligosaccharides (IMO) Increase in relative abundance of Bifidobacterium from 4% to 33% (2-week-old infant inoculum). [10]
In Vitro Human Fecal Inoculum Isomaltooligosaccharides (IMO) Increased abundance of Bifidobacteria and Lactobacilli; decreased Clostridia and Bacteroides. [5]
In Vivo Rats Isomaltulose (10% in water) Increased abundance of beneficial microbes (Faecalibacterium, Phascolarctobacterium); decreased pathogens (Shuttleworthia). [1][13]
In Vivo Rats Isomaltooligosaccharides (20 g/kg diet) Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis. [5]

| Clinical | Elderly Humans | Isomaltooligosaccharides (10 g/day ) | Increased counts of bifidobacteria and lactobacilli; decreased clostridial counts. |[8] |

Effects on Gut Microbiota Metabolism: Short-Chain Fatty Acid (SCFA) Production

4.1 Overview of SCFA Production The fermentation of non-digestible carbohydrates by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][14] These metabolites are vital for host health. Acetate is the most abundant SCFA, while propionate is involved in gluconeogenesis, and butyrate serves as the primary energy source for colonic epithelial cells.[14][15]

4.2 Impact of this compound on SCFA Profile The consumption of IMOs has been consistently linked to an increase in the production of beneficial SCFAs.

  • A clinical study in older men who consumed 10 g of IMOs daily for 30 days showed significantly increased concentrations of fecal acetate and propionate.[5]

  • In rats fed isomaltulose, a related disaccharide, the concentrations of propionate and butyrate were significantly elevated.[1][13]

  • In vitro fermentation of IMMPs with human fecal inoculum resulted in high production of SCFAs, with acetic acid being a major product alongside propionate and butyrate.[11]

4.3 Data Summary

Table 2: Summary of Studies on the Effects of this compound (IMO) on Short-Chain Fatty Acid (SCFA) Production

Study Type Subject/Model Substrate Key Findings on SCFA Production Reference(s)
In Vitro Human Colonic Model Isomaltulose Increased levels of acetic and butyric acids. [1]
In Vitro Human Fecal Inoculum Isomalto/malto-polysaccharides (IMMPs) High production of acetic acid, propionic acid, and butyric acid. [11]
In Vivo Rats Isomaltulose (10% in water) Significant increase in total SCFAs, propionate, and butyrate. [1][13]

| Clinical | Elderly Humans | Isomaltooligosaccharides (10 g/day ) | Significant increase in fecal acetate and propionate concentrations. |[5] |

4.4 Downstream Effects of SCFAs The increase in SCFA production following IMO fermentation triggers several beneficial downstream physiological effects. SCFAs help to lower the pH of the colon, creating an environment that is less favorable for pathogenic bacteria.[16] They are also critical signaling molecules that interact with host cells. For example, SCFAs are ligands for G-protein coupled receptors like FFAR2 and FFAR3 and can act as histone deacetylase (HDAC) inhibitors, thereby influencing host gene expression and immune function.[14]

G cluster_scfa Short-Chain Fatty Acids (SCFAs) cluster_effects Physiological Effects IMO This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) IMO->Microbiota Substrate Fermentation Fermentation Microbiota->Fermentation Acetate Acetate Fermentation->Acetate Propionate Propionate Fermentation->Propionate Butyrate Butyrate Fermentation->Butyrate Effect2 Lower Gut pH Acetate->Effect2 Effect4 Signal via FFAR2/3 Acetate->Effect4 Propionate->Effect2 Effect3 Immune System Modulation (HDAC Inhibition) Propionate->Effect3 Propionate->Effect4 Effect1 Energy Source for Colonocytes Butyrate->Effect1 Butyrate->Effect2 Butyrate->Effect3 Butyrate->Effect4

Caption: Fermentation of this compound and downstream effects of SCFAs.

Key Experimental Protocols

The investigation of prebiotic effects relies on standardized methodologies. The following sections outline core protocols cited in the literature.

5.1 In Vitro Batch Fermentation Model This model simulates the anaerobic conditions of the human colon to assess the fermentability of a substrate and its impact on the microbiota.[11][17]

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. Samples are immediately placed in an anaerobic chamber, pooled, and homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) slurry.

  • Basal Medium: A sterile, anaerobic basal medium containing nutrients representative of the colonic environment (e.g., peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl) is prepared.

  • Incubation: The test substrate (e.g., 1% w/v this compound) is added to vessels containing the basal medium. Control vessels contain no added carbohydrate or a known prebiotic/non-prebiotic control.

  • Inoculation: The vessels are inoculated with the fecal slurry (e.g., 10% v/v) under strict anaerobic conditions.

  • Fermentation: The cultures are incubated at 37°C for a period of 24 to 48 hours. pH is monitored throughout.

  • Sampling: Aliquots are collected at specific time points (e.g., 0, 12, 24, 48 hours) for microbiota and metabolite analysis. Samples for DNA analysis are immediately frozen at -80°C, while samples for SCFA analysis are centrifuged and the supernatant is stored at -20°C.

G cluster_vessel Anaerobic Batch Culture Vessel (37°C) cluster_analysis Downstream Analysis A 1. Fecal Sample Collection (Healthy Donors) B 2. Anaerobic Homogenization (Prepare Fecal Slurry) A->B C 3. Inoculation into Fermentation Vessels B->C D Basal Medium + This compound Substrate E 4. Fermentation (0-48 hours) F 5. Time-Point Sampling E->F G Microbiota Analysis (16S rRNA Sequencing) F->G DNA Extraction H Metabolite Analysis (Gas Chromatography for SCFAs) F->H Supernatant Extraction

Caption: Experimental workflow for in vitro batch fermentation studies.

5.2 Gut Microbiota Composition Analysis (16S rRNA Sequencing) This technique is used to profile the bacterial communities in fecal or fermentation samples.[1][10]

Methodology:

  • DNA Extraction: Total genomic DNA is extracted from samples using a commercially available kit designed for stool or complex samples.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The resulting library is sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Raw sequence reads are processed to remove low-quality reads, de-multiplexed, and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic classification is performed by aligning sequences against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are then conducted to compare community richness, evenness, and structure between different conditions.

5.3 Short-Chain Fatty Acid Analysis (Gas Chromatography) Gas Chromatography (GC) is the gold standard for quantifying SCFA concentrations in fermentation supernatants or fecal water.[1]

Methodology:

  • Sample Preparation: Supernatants from fermentation cultures or fecal extracts are acidified (e.g., with hydrochloric or metaphosphoric acid) to protonate the SCFAs. An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

  • Derivatization (Optional but common): SCFAs may be derivatized to improve their volatility and detection.

  • Extraction: The protonated SCFAs are extracted into an organic solvent, typically diethyl ether.

  • GC Analysis: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-based column) and a Flame Ionization Detector (FID).

  • Quantification: The concentration of each SCFA (acetate, propionate, butyrate, etc.) is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.

Conclusion and Future Directions

The body of evidence strongly supports the classification of this compound and related IMOs as effective prebiotics. Their selective fermentation by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and the subsequent increase in the production of health-promoting SCFAs, underscore their potential as functional food ingredients and therapeutic agents for modulating the gut microbiome. The differential metabolism of IMOs based on their degree of polymerization presents an opportunity for developing more targeted prebiotic interventions.

Future research should focus on elucidating the effects of specific IMO structures, such as pure this compound, in well-controlled human clinical trials. Further investigation into the specific bacterial species and enzymatic pathways responsible for IMO degradation will deepen our understanding of their mechanism of action. Finally, exploring the impact of IMO supplementation in various disease contexts, such as IBD and metabolic syndrome, will be crucial for translating these findings into tangible clinical applications.

References

A Comprehensive Review of Isomaltotetraose Research: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs). These oligosaccharides have garnered significant attention in the food, pharmaceutical, and biotechnology sectors due to their unique physicochemical and biological properties. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, biochemical characteristics, and biological functions, particularly its role as a prebiotic. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a non-reducing sugar with the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol .[1] Its structure consists of four α-D-glucopyranosyl residues connected in a linear fashion. This structural configuration contributes to its resistance to hydrolysis by mammalian digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact.

Enzymatic Synthesis of this compound

The primary method for producing this compound is through enzymatic synthesis, utilizing the transglycosylation activity of specific enzymes. The two main classes of enzymes employed are α-glucosidases and dextransucrases.

Synthesis using α-Glucosidase

α-Glucosidases, particularly from fungal sources like Aspergillus niger, are widely used for the synthesis of IMOs, including this compound.[2][3][4][5] These enzymes catalyze the transfer of a glucosyl moiety from a donor substrate, typically maltose (B56501), to an acceptor molecule.

Experimental Protocol: Synthesis of this compound using Aspergillus niger α-Glucosidase

  • Enzyme Preparation: A purified α-glucosidase from Aspergillus niger is used. The enzyme activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG) at 50°C and pH 5.5.[4] One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

  • Reaction Mixture: A solution of 30% (w/v) maltose in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) is prepared.

  • Enzymatic Reaction: The α-glucosidase preparation is added to the maltose solution. The reaction is incubated at a controlled temperature, typically around 50-60°C, with gentle agitation for a specified duration (e.g., 8-24 hours).[2][3] The reaction progress can be monitored by analyzing the sugar composition over time.

  • Reaction Termination: The enzymatic reaction is terminated by heat inactivation, for example, by boiling the reaction mixture for 10 minutes.

  • Product Analysis: The composition of the resulting isomalto-oligosaccharide mixture, including the concentration of this compound, is determined using High-Performance Liquid Chromatography (HPLC).

Table 1: Quantitative Data on α-Glucosidase Catalyzed IMO Synthesis

ParameterValueReference
SubstrateMaltose[2][3]
Substrate Concentration10-60% (w/v)[2]
Enzyme SourceAspergillus niger α-glucosidase[2][3][4][5]
Temperature50-60°C[2][4]
pH4.5-5.5[4]
Reaction Time8-24 hours[2][3]
Major ProductsIsomaltose, Panose, Isomaltotriose, this compound[2][3][4]

Diagram 1: Enzymatic Synthesis of this compound using α-Glucosidase

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Transglycosylation cluster_products Products Maltose Maltose (Glc-α-1,4-Glc) Reaction Incubation (50-60°C, pH 4.5-5.5) Maltose->Reaction Enzyme α-Glucosidase (Aspergillus niger) Enzyme->Reaction IMOs Isomalto-oligosaccharides (IMOs) Reaction->IMOs This compound This compound (Glc-(α-1,6)3-Glc) IMOs->this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Synthesis using Dextransucrase

Dextransucrases, primarily from Leuconostoc mesenteroides, are another class of enzymes capable of synthesizing IMOs.[6][7][8] These enzymes catalyze the transfer of glucosyl units from sucrose (B13894) to an acceptor molecule, which can be glucose or another oligosaccharide.

Experimental Protocol: Synthesis of this compound using Dextransucrase

  • Enzyme Production: Dextransucrase is produced by fermentation of Leuconostoc mesenteroides. The enzyme can be used as a crude extract or in a purified form.

  • Reaction Mixture: A solution containing sucrose as the glucosyl donor and an acceptor molecule (e.g., glucose) is prepared in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2).

  • Enzymatic Reaction: The dextransucrase preparation is added to the substrate solution. The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

  • Product Formation: The enzyme catalyzes the formation of a homologous series of isomalto-oligosaccharides with varying degrees of polymerization.

  • Product Analysis and Purification: The reaction products are analyzed by HPLC. The desired this compound can be purified from the mixture using techniques like size-exclusion chromatography.

Table 2: Quantitative Data on Dextransucrase Catalyzed IMO Synthesis

ParameterValueReference
Glucosyl DonorSucrose[6][7][8]
AcceptorGlucose[6]
Enzyme SourceLeuconostoc mesenteroides dextransucrase[6][7][8]
Temperature~30°C[8]
pH~5.2[8]
Product YieldUp to 58% (total IMOs)[6]
Major ProductsIsomalto-oligosaccharides (DP 3-9)[8]

Purification and Analysis of this compound

Following enzymatic synthesis, this compound needs to be purified and analyzed.

Purification Methods

Common purification techniques include:

  • Ethanol (B145695) Precipitation: This method is used to separate oligosaccharides of different molecular weights. By adjusting the ethanol concentration, fractions enriched in this compound can be obtained.

  • Column Chromatography: Size-exclusion chromatography is effective in separating oligosaccharides based on their degree of polymerization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • HPLC System: A standard HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD) is used.

  • Column: An amino-propyl silica (B1680970) column (e.g., Shodex Asahipak NH2P-50 4E) is commonly employed for saccharide analysis.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is typically used as the mobile phase.

  • Flow Rate: A flow rate of approximately 0.8-1.0 mL/min is maintained.

  • Quantification: this compound is identified and quantified by comparing its retention time and peak area with that of a pure standard.

Biological Activity of this compound: Prebiotic Effects

The primary biological activity of this compound is its function as a prebiotic. Due to the α-1,6 glycosidic linkages, it resists digestion in the upper gastrointestinal tract and is fermented by the beneficial microflora in the colon.

Mechanism of Prebiotic Action
  • Selective Fermentation: this compound is selectively utilized as a carbon source by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate.[9]

  • Modulation of Gut Environment: The production of SCFAs lowers the pH of the colon, creating an environment that is less favorable for the growth of pathogenic bacteria.

  • Host Health Benefits: SCFAs are absorbed by the host and exert various systemic health benefits, including serving as an energy source for colonocytes (butyrate), and modulating host metabolism and immune function.[9][10]

Diagram 2: Signaling Pathway of this compound as a Prebiotic

prebiotic_pathway cluster_ingestion Ingestion & Digestion cluster_colon Colon Fermentation cluster_host Host Response IMT This compound Stomach Stomach (No Digestion) IMT->Stomach SmallIntestine Small Intestine (No Digestion) Stomach->SmallIntestine Colon Colon SmallIntestine->Colon Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) Colon->Microbiota Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Absorption Absorption into Bloodstream SCFAs->Absorption GPCRs GPCRs (FFAR2, FFAR3) Absorption->GPCRs Signaling Intracellular Signaling GPCRs->Signaling Effects Physiological Effects (↓ Inflammation, ↑ Gut Barrier Function, Modulation of Metabolism) Signaling->Effects

Caption: Prebiotic mechanism of this compound in the gut.

Applications in Drug Development and Research

The unique properties of this compound make it a promising candidate for various applications in drug development and research:

  • Drug Formulation: It can be used as a stabilizer or excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1]

  • Functional Foods and Nutraceuticals: As a prebiotic, it is incorporated into functional foods and dietary supplements aimed at improving digestive health.[1]

  • Therapeutic Potential: Research is exploring its role in modulating the gut-brain axis and its potential in the management of metabolic disorders due to its low glycemic index.[1]

Conclusion

This compound is a functional oligosaccharide with significant potential in various scientific and industrial fields. Its efficient enzymatic synthesis, coupled with its beneficial prebiotic properties, makes it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from detailed experimental protocols for its synthesis and analysis to its mechanism of action as a modulator of gut health. The presented data and diagrams serve as a foundational resource for researchers and professionals seeking to explore and utilize the potential of this compound in their respective fields. Further research is warranted to fully elucidate its therapeutic applications and to optimize its production for wider accessibility.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotetraose from Sucrose or Starch

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomaltotetraose (B46569) is an α-(1→6) linked linear oligosaccharide of four glucose units. It belongs to the class of isomaltooligosaccharides (IMOs), which are recognized for their prebiotic properties and potential applications in the food, pharmaceutical, and biotechnology industries. Unlike maltooligosaccharides, which have α-(1→4) linkages, the α-(1→6) bonds in IMOs are resistant to digestion by human salivary and pancreatic amylases, allowing them to reach the colon and selectively stimulate the growth of beneficial gut bacteria.[1] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and related IMOs from two common substrates: sucrose (B13894) and starch.

Application Note 1: Synthesis of this compound from Sucrose

The synthesis of IMOs from sucrose is primarily achieved through the transglucosylation activity of glucansucrases, such as dextransucrase (EC 2.4.1.5) and amylosucrase (EC 2.4.1.4).[2][3][4] These enzymes catalyze the hydrolysis of sucrose into glucose and fructose (B13574). The enzyme forms a covalent glucosyl-enzyme intermediate, releasing fructose.[2] This glucosyl moiety is then transferred to an acceptor molecule. In the absence of other acceptors, the glucosyl unit is transferred to water (hydrolysis) or a growing α-1,6-glucan chain (polymerization). When suitable acceptor molecules like glucose, maltose (B56501), or other oligosaccharides are present, the enzyme transfers the glucosyl unit to form a homologous series of IMOs.[5][6][7]

Logical Relationship: Glucansucrase Reaction Pathways

Sucrose Sucrose (Glc-Fru) Enzyme Glucansucrase (E) Sucrose->Enzyme Binds Intermediate Glucosyl-Enzyme (E-Glc) Enzyme->Intermediate Forms Fructose Fructose Intermediate->Fructose Releases Water Acceptor: Water Intermediate->Water Hydrolysis Acceptor Acceptor: Glucose / IMO (Gn) Intermediate->Acceptor Transglucosylation Dextran (B179266) Dextran Polymer Intermediate->Dextran Polymerization Glucose Glucose Water->Glucose IMO Isomaltooligosaccharide (Gn+1) Acceptor->IMO

Caption: Reaction mechanism of glucansucrase with sucrose.

Quantitative Data for IMO Synthesis from Sucrose
EnzymeSource OrganismSubstrate(s) & ConcentrationKey ConditionsProduct(s)Yield/ProductivityReference
DextransucraseLeuconostoc mesenteroides NRRL B-512FSucrose (100 mmol/L), Maltose (200 mmol/L)pH 5.2, 30°CIsomaltooligosaccharides42.95 mmol/L·h[5]
DextransucraseLigilactobacillus animalis TMW 1.971Sucrose (1.5 M)pH 6.0, 40°C, 24hLinear Dextrans / IMOsUp to 214.9 g/L dextran[8][9]
Engineered DextransucraseL. mesenteroides NRRL B-512FSucrose, GlucoseNot specifiedIMOs (DP up to 27)58%[6]
AmylosucraseNeisseria polysacchareaSucrose (100-600 mM)Not specifiedAmylose (DP 35-58)2.9 - 54 g/L[10]
AmylosucraseDeinococcus geothermalisSucrose (100-1500 mM), IsoquercitrinpH 5.0-7.2Glucosylated Isoquercitrin50-97%[11]
Experimental Protocol: Synthesis using Dextransucrase

This protocol is adapted from methodologies for producing IMOs using dextransucrase from Leuconostoc mesenteroides.[5][12]

1. Enzyme Preparation:

  • Use a commercially available dextransucrase or a partially purified enzyme preparation from a culture of Leuconostoc mesenteroides NRRL B-512F.

  • Determine the enzyme activity. One unit (U) is defined as the amount of enzyme that releases 1 µmol of fructose per minute from sucrose under standard assay conditions (e.g., pH 5.2, 30°C).[5]

2. Substrate and Reaction Buffer Preparation:

  • Prepare a 20 mM sodium acetate (B1210297) buffer containing 0.05 g/L CaCl₂ and adjust the pH to 5.2.

  • Prepare stock solutions of sucrose and an acceptor molecule (e.g., maltose or glucose) in the acetate buffer. For optimal IMO synthesis, a high acceptor-to-donor ratio is often used. A starting point is 100 mM sucrose (donor) and 200 mM maltose (acceptor).[5]

3. Enzymatic Reaction:

  • Set up the reaction in a temperature-controlled batch reactor at 30°C.

  • Combine the sucrose and maltose solutions to their final concentrations in the reaction buffer.

  • Initiate the reaction by adding dextransucrase to a final concentration of approximately 1 U/mL.

  • Allow the reaction to proceed for 24-48 hours with gentle stirring. Monitor the reaction progress periodically.

4. Reaction Termination and Product Analysis:

  • Terminate the reaction by heating the mixture to 95°C for 15 minutes to inactivate the enzyme.[9]

  • Precipitate any high-molecular-weight dextran by adding 3 volumes of cold ethanol. Centrifuge to pellet the dextran.[5]

  • Analyze the supernatant, which contains fructose, glucose, and the synthesized IMOs, using High-Performance Liquid Chromatography (HPLC) (see analysis protocol below).

Application Note 2: Synthesis of this compound from Starch

Synthesizing IMOs from starch is a more complex, multi-step process that requires a cocktail of enzymes. The general strategy involves:

  • Liquefaction: Breaking down the granular starch structure into soluble, shorter-chain maltodextrins using an α-amylase.

  • Saccharification & Transglucosylation: Simultaneously or sequentially using enzymes to hydrolyze the α-(1→4) linkages and create new α-(1→6) linkages. This typically involves an α-glucosidase (also known as transglucosidase) which has transglycosylation activity, often combined with other enzymes like pullulanase (a debranching enzyme) and β-amylase to control the substrate pool for the transglucosylation step.[13][14] An alternative advanced method combines a 1,4-α-glucan 6-α-glucosyltransferase with an isopullulanase.[15]

Experimental Workflow: IMO Synthesis from Starch

Starch Starch Slurry Liquefaction Step 1: Liquefaction Starch->Liquefaction α-amylase ~100°C, pH adjustment Maltodextrins Soluble Maltodextrins Liquefaction->Maltodextrins Saccharification Step 2: Saccharification & Transglucosylation Maltodextrins->Saccharification Enzyme Cocktail: α-glucosidase, pullulanase, β-amylase ~50-60°C, pH 4.0-5.5 IMOSyrup Crude IMO Syrup (IMOs, Glucose, Panose, etc.) Saccharification->IMOSyrup Purification Step 3: Purification IMOSyrup->Purification Chromatography Product Purified this compound Purification->Product

Caption: General workflow for producing IMOs from starch.

Quantitative Data for IMO Synthesis from Starch
Enzyme CocktailSubstrateKey ConditionsProduct(s)Yield/PurityReference
Pullulanase, α-amylase, β-amylase, α-transglucosidase (A. niger)Liquefied StarchpH 4.5, 55°C, 13hIsomaltose (B16258), Isomaltotriose, Panose49.09% total IMOs[13][14]
6-α-glucosyltransferase, isopullulanase, isoamylase, α-amylase10% StarchNot specifiedIsomaltose to Isomaltodecaose131 mM total product, 91.7% α-(1→6) bonds[15]
6-α-glucosyltransferase (B. globisporus), isopullulanase (A. brasiliensis), isoamylase, CGTaseStarchNot specifiedIsomaltose>70%[15]
Experimental Protocol: Synthesis using an Enzyme Cocktail

This protocol is based on an efficient method for producing IMOs from liquefied starch.[13][14]

1. Starch Liquefaction:

  • Prepare a 15% (w/w) cornstarch suspension in 20 mM acetate buffer (pH 5.0) containing 2 mM CaCl₂.[16]

  • Add α-amylase (e.g., Kleistase T10S, 2 U/g of starch).[16]

  • Heat the suspension to 100°C and maintain for 60-70 minutes for complete liquefaction.[16]

  • Terminate the reaction by adjusting the pH to 4.0 with oxalic acid and holding at 100°C for 30 minutes.[16]

  • Cool the solution and adjust the pH to the optimum for the next step (e.g., pH 4.5-5.5).

2. Simultaneous Saccharification and Transglucosylation:

  • Prepare the enzyme cocktail. An example includes recombinant pullulanase, α-amylase, barley β-amylase, and α-transglucosidase from Aspergillus niger.[13]

  • Add the enzyme cocktail to the liquefied starch solution. The optimal enzyme ratios must be determined empirically, but a starting point could be based on activity units per gram of dry starch.

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) for 12-24 hours.[14]

3. Reaction Termination and Downstream Processing:

  • Inactivate all enzymes by boiling the reaction mixture for 15 minutes.

  • Centrifuge or filter the mixture to remove any insoluble material.

  • The resulting syrup contains a mixture of IMOs (isomaltose, isomaltotriose, this compound, panose), unreacted sugars, and glucose.

  • Proceed with analysis and purification.

General Protocols

Protocol: Product Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the composition of the reaction mixture.

1. System and Column:

  • HPLC System: Equipped with a refractive index (RI) detector.[17]

  • Column: An amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm) is suitable for separating oligosaccharides.[17]

2. Mobile Phase:

  • An isocratic mobile phase of acetonitrile (B52724) and water is commonly used. A typical ratio is 60:40 (v/v) or up to 77% acetonitrile.[17][18] A small amount of an amine modifier like triethylamine (B128534) (e.g., 0.2%) can be added to improve peak shape.[17]

3. Sample Preparation:

  • Dilute the reaction supernatant with the mobile phase or deionized water to fall within the detector's linear range.

  • Filter the diluted sample through a 0.45 µm membrane filter before injection.[17]

4. Quantification:

  • Prepare standard curves using certified reference standards for glucose, fructose, maltose, isomaltose, isomaltotriose, and this compound.[17]

  • Identify and quantify the products in the sample by comparing retention times and peak areas to the standards.[18]

Protocol: Purification of this compound

Purification of a specific oligosaccharide like this compound from the complex reaction mixture typically requires preparative chromatography.

1. Method:

  • Preparative HPLC or size-exclusion chromatography (SEC) are effective methods.

  • For preparative HPLC, scale up the analytical method using a larger column with the same stationary phase.

  • For SEC, use a resin like Bio-Gel P-100, which can separate oligosaccharides based on their degree of polymerization.[19][20]

2. Procedure (General):

  • Concentrate the crude IMO syrup using a rotary evaporator.

  • Load the concentrated sample onto the equilibrated preparative column.

  • Elute the sample with the appropriate mobile phase, collecting fractions over time.

  • Analyze the collected fractions using analytical HPLC or TLC to identify those containing pure this compound.

  • Pool the pure fractions, decolorize with activated carbon if necessary, desalt, and lyophilize to obtain the purified product.[21]

References

Chemical Synthesis Methods for Isomaltotetraose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds, is a key isomaltooligosaccharide (IMO) with significant applications in the food, pharmaceutical, and biotechnology sectors. Its role as a prebiotic and its specific structural motif make its efficient synthesis a topic of considerable interest. This document provides detailed application notes and protocols for the chemical, enzymatic, and chemoenzymatic synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The precise synthesis of oligosaccharides like this compound is crucial for studying their biological functions and for their application in various fields. Three main strategies are employed for its synthesis: purely chemical methods, enzymatic synthesis, and chemoenzymatic approaches. Each method presents a unique set of advantages and challenges in terms of yield, purity, scalability, and stereocontrol.

  • Chemical Synthesis offers the potential for novel structures and analogs but is often characterized by multi-step processes requiring extensive use of protecting groups, leading to lower overall yields.

  • Enzymatic Synthesis provides high stereoselectivity and milder reaction conditions, often resulting in higher yields of the desired product. This method is generally preferred for producing natural oligosaccharides.[1]

  • Chemoenzymatic Synthesis combines the flexibility of chemical methods with the high specificity of enzymatic reactions to create complex oligosaccharides efficiently.[2][3]

This document outlines detailed protocols and comparative data for these synthetic methodologies.

Chemical Synthesis of this compound

Purely chemical synthesis of this compound is a complex undertaking that requires precise control over stereochemistry at each glycosylation step. The strategy involves the sequential addition of protected glucose monomers or dimers. A representative, generalized multi-step approach is outlined below, based on established principles of carbohydrate chemistry.

General Strategy for Chemical Synthesis

The chemical synthesis of this compound typically involves a stepwise glycosylation of appropriately protected glucose donor and acceptor molecules. The key challenge lies in the stereoselective formation of the α-(1→6) glycosidic linkages.

Experimental Protocol: Representative Chemical Synthesis of an α-(1→6)-linked Disaccharide (Isomaltose unit)

This protocol describes a fundamental step that would be repeated in a multi-step synthesis of this compound.

Materials:

  • Glycosyl Donor: Per-O-benzylated glucosyl bromide

  • Glycosyl Acceptor: 1,2,3,4-tetra-O-benzoyl-α-D-glucopyranose

  • Promoter: Silver triflate (AgOTf)

  • Solvent: Dichloromethane (B109758) (DCM), anhydrous

  • Quenching solution: Saturated sodium bicarbonate

  • Drying agent: Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Preparation of Glycosyl Acceptor: The glycosyl acceptor is prepared with a free hydroxyl group at the C-6 position. All other hydroxyl groups are protected with a suitable protecting group, such as benzoyl esters.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor (1 equivalent) and silver triflate (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -78°C.

    • Slowly add a solution of the per-O-benzylated glucosyl bromide (glycosyl donor, 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

    • Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected disaccharide.

  • Deprotection:

    • The protecting groups (e.g., benzyl (B1604629) and benzoyl groups) are removed in subsequent steps (e.g., hydrogenolysis for benzyl groups, and saponification for benzoyl groups) to yield the final disaccharide.

This fundamental glycosylation step would be followed by selective deprotection of one of the hydroxyl groups to create a new acceptor site for the next glycosylation reaction, iteratively building the tetrasaccharide chain.

Visualization of Chemical Synthesis Pathway

chemical_synthesis A Protected Glucose Donor C Glycosylation (AgOTf, DCM) A->C G Repeat Glycosylation (x2) A->G B Protected Glucose Acceptor B->C D Protected Disaccharide C->D E Selective Deprotection D->E F New Acceptor E->F F->G H Protected This compound G->H I Global Deprotection H->I J This compound I->J

Caption: Generalized workflow for the chemical synthesis of this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis is a highly efficient and stereoselective method for producing this compound. This approach typically utilizes enzymes with transglycosylation activity, such as α-glucosidases and dextransucrases.

Synthesis using α-Glucosidase

α-Glucosidases can catalyze the transfer of a glucosyl residue from a donor substrate (e.g., maltose) to an acceptor molecule, forming α-(1→6) glycosidic bonds.

Experimental Protocol: Enzymatic Synthesis using Aspergillus niger α-Glucosidase

This protocol is adapted from studies on the synthesis of isomaltooligosaccharides using α-glucosidase.[1]

Materials:

  • Enzyme: α-Glucosidase from Aspergillus niger

  • Substrate: Maltose (B56501)

  • Buffer: Citrate (B86180) phosphate (B84403) buffer (pH 5.5)

  • Quenching solution: Sodium carbonate (Na₂CO₃)

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup:

    • Prepare a 30% (w/v) maltose solution in citrate phosphate buffer (pH 5.5).

    • Add α-glucosidase to the maltose solution. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.

    • Incubate the reaction mixture at 50°C with gentle agitation.

  • Reaction Monitoring:

    • Take aliquots of the reaction mixture at different time intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 0.1 M Na₂CO₃) or by heat inactivation (100°C for 10 minutes).

  • Product Analysis and Purification:

    • Analyze the composition of the reaction products by HPLC. This compound can be identified and quantified by comparing the retention time with a known standard.

    • The reaction will produce a mixture of isomaltooligosaccharides (IMOs) of varying degrees of polymerization.

    • Purification of this compound can be achieved using size-exclusion chromatography or preparative HPLC.

Synthesis using Dextransucrase

Dextransucrase catalyzes the synthesis of dextran (B179266) from sucrose (B13894). In the presence of an acceptor molecule like maltose, the enzyme can transfer glucose units to form a series of IMOs, including this compound.

Experimental Protocol: Enzymatic Synthesis using Dextransucrase

This protocol is based on the synthesis of IMOs using dextransucrase from Leuconostoc mesenteroides.[4][5]

Materials:

  • Enzyme: Dextransucrase from Leuconostoc mesenteroides

  • Substrates: Sucrose and Maltose

  • Buffer: Sodium acetate (B1210297) buffer (pH 5.2)

  • Precipitating agent: Ethanol

  • Analytical equipment: HPLC

Procedure:

  • Reaction Setup:

    • Prepare a solution containing sucrose (e.g., 100 mM) and maltose (e.g., 200 mM) in sodium acetate buffer (pH 5.2).

    • Add partially purified dextransucrase to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Dextran Removal:

    • Terminate the reaction by heat inactivation.

    • Precipitate the dextran by-product by adding 3 volumes of cold ethanol.

    • Centrifuge the mixture to remove the precipitated dextran.

  • Product Analysis:

    • Analyze the supernatant containing the IMOs by HPLC to determine the concentration of this compound.

Visualization of Enzymatic Synthesis Workflow

enzymatic_synthesis cluster_alpha_glucosidase α-Glucosidase Pathway cluster_dextransucrase Dextransucrase Pathway Maltose Maltose (Substrate) AlphaGlucosidase α-Glucosidase Maltose->AlphaGlucosidase Transglycosylation Transglycosylation AlphaGlucosidase->Transglycosylation IMOs Isomaltooligosaccharides (including this compound) Transglycosylation->IMOs Sucrose Sucrose (Donor) Dextransucrase Dextransucrase Sucrose->Dextransucrase Maltose_acceptor Maltose (Acceptor) Maltose_acceptor->Dextransucrase AcceptorReaction Acceptor Reaction Dextransucrase->AcceptorReaction IMOs_dextran Isomaltooligosaccharides + Dextran AcceptorReaction->IMOs_dextran

Caption: Enzymatic synthesis pathways for this compound production.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic methods. A common strategy involves the chemical synthesis of a protected glycosyl acceptor, followed by enzymatic glycosylation to introduce specific linkages with high stereoselectivity.

Experimental Protocol: Representative Chemoenzymatic Synthesis

This protocol outlines a general strategy for the chemoenzymatic synthesis of a larger oligosaccharide from a chemically synthesized precursor.

Materials:

  • Chemically synthesized, selectively protected disaccharide or trisaccharide acceptor.

  • Glycosyl donor (e.g., a sugar nucleotide for a glycosyltransferase).

  • Enzyme: A specific glycosyltransferase.

  • Buffer and cofactors as required by the enzyme.

  • Analytical and purification equipment (HPLC, NMR).

Procedure:

  • Chemical Synthesis of Acceptor:

    • Synthesize a disaccharide or trisaccharide with α-(1→6) linkages using chemical methods as described previously.

    • Ensure that the acceptor has a free hydroxyl group at the desired position for the subsequent enzymatic reaction.

  • Enzymatic Glycosylation:

    • Dissolve the chemically synthesized acceptor and the glycosyl donor in the appropriate buffer.

    • Add the specific glycosyltransferase and any necessary cofactors.

    • Incubate the reaction under optimal conditions for the enzyme (temperature, pH).

  • Purification and Deprotection:

    • Purify the resulting protected tetrasaccharide using chromatographic techniques.

    • Perform a final global deprotection step to remove all protecting groups and yield the target this compound.

Visualization of Chemoenzymatic Synthesis Logic

chemoenzymatic_synthesis ChemSynth Chemical Synthesis ProtectedAcceptor Protected Acceptor (e.g., Disaccharide) ChemSynth->ProtectedAcceptor EnzymeReaction Enzymatic Glycosylation ProtectedAcceptor->EnzymeReaction ProtectedTetra Protected This compound EnzymeReaction->ProtectedTetra GlycosylDonor Glycosyl Donor GlycosylDonor->EnzymeReaction Enzyme Glycosyltransferase Enzyme->EnzymeReaction Deprotection Global Deprotection ProtectedTetra->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Logical workflow of a chemoenzymatic approach to this compound synthesis.

Data Presentation: Comparison of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis (α-Glucosidase) Enzymatic Synthesis (Dextransucrase)
Starting Materials Protected monosaccharidesMaltoseSucrose, Maltose
Key Reagents Glycosyl donors/acceptors, promotersα-Glucosidase enzymeDextransucrase enzyme
Stereoselectivity Difficult to control, requires specific strategiesHigh (typically α-1,6)High (typically α-1,6)
Reaction Conditions Often harsh (low temperatures, inert atmosphere)Mild (e.g., 50°C, pH 5.5)Mild (e.g., 30°C, pH 5.2)
Typical Yields Generally lower due to multi-step natureModerate to high, depends on optimizationModerate to high, depends on optimization
By-products Protecting group waste, stereoisomersOther IMOs, glucoseDextran, other IMOs
Purification Multi-step chromatographyChromatographic separation of IMOsDextran precipitation, chromatography
Scalability ChallengingMore readily scalableMore readily scalable

Conclusion

The synthesis of this compound can be achieved through chemical, enzymatic, and chemoenzymatic methods. While chemical synthesis provides a route to novel analogs, it is often complex and low-yielding for the natural product. Enzymatic synthesis, using enzymes like α-glucosidase or dextransucrase, offers a more direct, highly stereoselective, and scalable approach for producing this compound and other IMOs. Chemoenzymatic strategies combine the advantages of both methods, enabling the synthesis of complex, well-defined oligosaccharide structures. The choice of synthesis method will depend on the specific research goals, required purity, and desired scale of production.

References

Application Notes and Protocols: Isomaltotetraose as a Substrate for Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Isomaltotetraose for the characterization of various carbohydrate-active enzymes. Detailed protocols for enzyme assays, data analysis, and visualization of relevant metabolic pathways are included to facilitate research and development in areas such as gut microbiome studies, food science, and drug discovery.

Introduction

This compound is an α-(1→6)-linked glucose tetramer, belonging to the isomalto-oligosaccharide (IMO) family. It serves as a specific substrate for a range of enzymes, including α-glucosidases, dextranases, and certain glucanotransferases. The enzymatic hydrolysis of this compound yields smaller oligosaccharides and glucose, products of significant interest in various biological and industrial processes. Characterizing enzymes that act on this compound is crucial for understanding carbohydrate metabolism, particularly in the context of the human gut microbiome, and for the development of novel prebiotics and enzymatic production processes.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes kinetic parameters for enzymes acting on this compound or related substrates. Direct kinetic data for this compound is limited in publicly available literature; therefore, data for the larger polymer dextran (B179266) is provided for dextranase (B8822743) as a relevant reference.

EnzymeSource OrganismSubstrateKmVmax / kcatCatalytic Efficiency (kcat/Km)Reference
Dextranase (DexKQ)Arthrobacter oxydans KQ11Dextran T7067.99 µMkcat not specified3.03 s-1µM-1[1]
Commercial DextranaseFungalDextran T70396.57 µMkcat not specified0.5 s-1µM-1[1]
α-GlucosidaseThermoanaerobacter tengcongensis MB4Maltotetraose1.83 mM3.35 U/mg19.95 s-1mM-1[2]

Experimental Protocols

Protocol 1: Characterization of α-Glucosidase Activity on this compound

This protocol describes the determination of α-glucosidase activity by measuring the release of glucose from this compound.

1. Materials and Reagents:

  • This compound (Substrate)

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae or a recombinant source)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Glucose Oxidase/Peroxidase (GOPOD) Assay Kit

  • 96-well microplate

  • Microplate reader

  • Incubator

2. Procedure:

  • Prepare Substrate Solutions: Dissolve this compound in 50 mM sodium phosphate buffer (pH 6.8) to prepare a series of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).

  • Prepare Enzyme Solution: Dilute the α-glucosidase in cold 50 mM sodium phosphate buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzyme Assay: a. To each well of a 96-well microplate, add 50 µL of the appropriate this compound solution. b. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. d. Incubate the plate at the optimal temperature for a fixed time (e.g., 10, 20, 30 minutes). e. Stop the reaction by heating the plate at 95-100°C for 10 minutes.

  • Quantification of Glucose Release: a. After cooling the plate to room temperature, transfer a suitable aliquot (e.g., 10 µL) of the reaction mixture to a new 96-well plate. b. Add 200 µL of the GOPOD reagent to each well. c. Incubate at room temperature for 15-20 minutes. d. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: a. Create a standard curve using known concentrations of glucose. b. Determine the concentration of glucose released in each reaction from the standard curve. c. Calculate the initial reaction velocity (V₀) at each substrate concentration. d. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Characterization of Dextranase Activity on this compound

This protocol outlines a method to measure dextranase activity by quantifying the release of reducing sugars.

1. Materials and Reagents:

  • This compound (Substrate)

  • Dextranase

  • Acetate (B1210297) Buffer (100 mM, pH 5.5)

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

  • Water bath

2. Procedure:

  • Prepare Substrate Solutions: Prepare a range of this compound concentrations in 100 mM acetate buffer (pH 5.5).

  • Prepare Enzyme Solution: Dilute the dextranase in cold acetate buffer to an appropriate concentration.

  • Enzyme Assay: a. Add 0.5 mL of each substrate concentration to separate test tubes. b. Pre-incubate the tubes at the enzyme's optimal temperature (e.g., 50°C) for 5 minutes. c. Start the reaction by adding 0.5 mL of the enzyme solution. d. Incubate for a defined period (e.g., 15 minutes). e. Terminate the reaction by adding 1.0 mL of DNS reagent.

  • Quantification of Reducing Sugars: a. Boil the tubes for 5-10 minutes. b. Cool the tubes to room temperature. c. Add 8.0 mL of distilled water and mix well. d. Measure the absorbance at 540 nm.

  • Data Analysis: a. Generate a standard curve using known concentrations of glucose or isomaltose. b. Calculate the amount of reducing sugar released. c. Determine the initial velocity (V₀) and subsequently Km and Vmax using a Michaelis-Menten plot.

Protocol 3: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation and quantification of the products of enzymatic hydrolysis of this compound.

1. Materials and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • This compound and potential product standards (isomaltotriose, isomaltose, glucose)

  • Enzyme reaction mixtures (terminated)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)

  • Amino-propyl or carbohydrate-specific HPLC column

2. Procedure:

  • Sample Preparation: a. Terminate the enzyme reactions as described in the previous protocols. b. Centrifuge the samples to pellet any precipitate. c. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 80% acetonitrile and 20% water, with a gradient to increase the water content over time. b. Column: A carbohydrate analysis column (e.g., an amino-propyl column). c. Flow Rate: Typically 1.0 mL/min. d. Detector: ELSD or RID. e. Injection Volume: 10-20 µL.

  • Data Analysis: a. Run standards of this compound, isomaltotriose, isomaltose, and glucose to determine their retention times. b. Inject the filtered samples and identify the peaks based on the retention times of the standards. c. Quantify the amount of each product by comparing the peak areas to a standard curve for each compound.

Visualizations

Experimental Workflow for Enzyme Characterization

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis cluster_data Data Interpretation prep_substrate Prepare this compound Solutions reaction_setup Set up Reaction (Substrate + Enzyme) prep_substrate->reaction_setup prep_enzyme Prepare Enzyme Dilutions prep_enzyme->reaction_setup incubation Incubate at Optimal Conditions reaction_setup->incubation termination Terminate Reaction incubation->termination quantification Quantify Products (e.g., DNS, GOPOD) termination->quantification hplc HPLC Analysis of Hydrolysis Products termination->hplc kinetics Determine Kinetic Parameters (Km, Vmax) quantification->kinetics

Caption: General experimental workflow for the characterization of enzymes using this compound as a substrate.

Metabolic Pathway of Isomalto-oligosaccharide (IMO) Utilization by Gut Microbiota

metabolic_pathway cluster_lumen Gut Lumen cluster_lactobacillus Lactobacillus reuteri cluster_bifidobacterium Bifidobacterium IMOs Isomalto-oligosaccharides (including this compound) L_transporter Transporter IMOs->L_transporter Prefers shorter chains B_transporter ABC Transporter IMOs->B_transporter Prefers longer chains L_isomaltose Isomaltose L_transporter->L_isomaltose L_isomaltotriose Isomaltotriose L_transporter->L_isomaltotriose L_phosphorylase Maltose Phosphorylase L_isomaltose->L_phosphorylase L_glucanase α(1→6)-specific glucanase (DexB) L_isomaltotriose->L_glucanase L_glucanase->L_isomaltose L_glucose Glucose L_phosphorylase->L_glucose L_g1p Glucose-1-P L_phosphorylase->L_g1p L_glycolysis Glycolysis L_glucose->L_glycolysis L_g1p->L_glycolysis B_imos Longer-chain IMOs (e.g., this compound) B_transporter->B_imos B_glucosidase Intracellular α-Glucosidases B_imos->B_glucosidase B_glucose Glucose B_glucosidase->B_glucose B_glycolysis Glycolysis / Bifid Shunt B_glucose->B_glycolysis

Caption: Differential metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and Bifidobacterium.[3][4][5]

References

Applications of Isomaltotetraose in the Food Industry as a Functional Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs). It is gaining significant attention in the food industry as a functional ingredient due to its prebiotic properties, low glycemic index, and beneficial technological characteristics. Unlike traditional sugars, this compound is partially non-digestible, allowing it to act as a dietary fiber, promoting gut health. Its mild sweetness and functional properties make it a versatile ingredient for developing healthier food products. This document provides detailed application notes, experimental protocols, and the underlying scientific rationale for utilizing this compound in food formulations.

Physicochemical and Functional Properties

This compound possesses a unique set of properties that make it a valuable ingredient in food formulation. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₂O₂₁[1]
Molecular Weight 666.58 g/mol [1]
Melting Point >210 °C[1]
Boiling Point (Predicted) 1102.8 ± 65.0 °C[1]
Density (Predicted) 1.79 ± 0.1 g/cm³[1]
Solubility Slightly soluble in methanol, soluble in water.[1]
Sweetness Slightly sweet[2]

Functional Properties:

  • Prebiotic Effect: this compound is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, promoting their growth and activity. This leads to the production of short-chain fatty acids (SCFAs) like butyrate, which are crucial for gut health.[3][4][5]

  • Low Glycemic Index: Due to its partial non-digestibility, this compound has a minimal impact on blood glucose levels, making it a suitable sugar substitute for individuals with diabetes or those seeking to manage their blood sugar.

  • Moisture Retention: this compound has good water-holding capacity, which can improve the texture and shelf life of food products by preventing staling.

  • Maillard Reaction: As a reducing sugar, this compound can participate in the Maillard reaction, contributing to color and flavor development in baked goods and other thermally processed foods.

Applications in Food Products

This compound can be incorporated into a wide range of food products to enhance their nutritional profile and functional properties.

Bakery Products (e.g., Cakes, Breads)
  • Function: Sugar replacer, anti-staling agent, and texture modifier.

  • Benefits: Reduces calorie content, lowers the glycemic index, and extends shelf life by retaining moisture. It also contributes to crust color and flavor development through the Maillard reaction.[6]

Beverages
  • Function: Low-calorie sweetener and prebiotic fortification.

  • Benefits: Provides mild sweetness without significantly increasing the sugar content. It can be used to develop functional beverages aimed at improving gut health.

Confectionery (e.g., Candies, Chocolates)
  • Function: Sugar substitute and bulking agent.

  • Benefits: Allows for the production of "sugar-free" or "reduced sugar" confectionery with a pleasant taste and texture. A study on soft milk candy showed that a 50% replacement of sucrose (B13894) with IMO resulted in the highest sensory scores.[7]

Dairy Products (e.g., Yogurt, Ice Cream)
  • Function: Prebiotic, stabilizer, and low-calorie sweetener.

  • Benefits: Enhances the growth of probiotic cultures in yogurt and other fermented dairy products. It can also improve the texture and mouthfeel of ice cream while reducing the sugar content.

Experimental Protocols

Protocol for Incorporating this compound into a Model Cake System

This protocol outlines the procedure for replacing sucrose with this compound in a standard cake formulation to evaluate its effects on batter and cake properties.

Materials:

  • Cake flour

  • Sucrose (control)

  • This compound (food grade)

  • Eggs

  • Vegetable oil

  • Water

  • Baking powder

  • Salt

Equipment:

  • Stand mixer with a paddle attachment

  • Spatula

  • Cake pans

  • Oven

  • Viscometer

  • Water activity meter

  • Texture analyzer

Procedure:

  • Formulation: Prepare different cake batters with varying levels of sucrose replacement by this compound (e.g., 0% (control), 25%, 50%, 75%, 100% on a weight/weight basis). Keep the total solid content constant by adjusting the amount of flour or other bulking agents if necessary.

  • Mixing:

    • Preheat the oven to 175°C (350°F). Grease and flour the cake pans.

    • In the bowl of the stand mixer, combine the dry ingredients (flour, sugar/isomaltotetraose, baking powder, salt) and mix on low speed.

    • In a separate bowl, whisk together the wet ingredients (eggs, oil, water).

    • With the mixer on low speed, gradually add the wet ingredients to the dry ingredients.

    • Mix until just combined, being careful not to overmix. Scrape down the sides of the bowl with a spatula.

  • Batter Analysis:

    • Viscosity: Measure the viscosity of each batter using a viscometer at a constant temperature.

    • Density: Determine the density of the batter by weighing a known volume.

  • Baking:

    • Pour the batter into the prepared cake pans, ensuring an equal amount in each pan.

    • Bake for 30-35 minutes, or until a wooden skewer inserted into the center comes out clean.

  • Cake Analysis:

    • Volume and Symmetry: After cooling, measure the volume and symmetry index of the cakes.

    • Water Activity: Measure the water activity of the cake crumb using a water activity meter.

    • Texture Profile Analysis (TPA): Use a texture analyzer to measure parameters such as hardness, cohesiveness, springiness, and chewiness of the cake crumb.

    • Sensory Evaluation: Conduct a sensory evaluation with a trained panel to assess attributes like sweetness, texture, and overall acceptability.[8][9][10]

Protocol for In Vitro Digestion and Fermentation of this compound

This protocol is designed to assess the prebiotic potential of this compound by simulating its digestion in the human gastrointestinal tract and subsequent fermentation by gut microbiota.

Part 1: In Vitro Digestion

Materials:

  • This compound

  • Simulated Salivary Fluid (SSF) containing α-amylase

  • Simulated Gastric Fluid (SGF) containing pepsin

  • Simulated Intestinal Fluid (SIF) containing pancreatin (B1164899) and bile salts

  • Phosphate buffer

  • HCl and NaOH for pH adjustment

Equipment:

  • Shaking water bath at 37°C

  • pH meter

  • Centrifuge

  • HPLC system with a suitable column for carbohydrate analysis

Procedure:

  • Oral Phase: Dissolve a known amount of this compound in SSF. Incubate at 37°C for 5 minutes with gentle shaking.

  • Gastric Phase: Adjust the pH of the oral bolus to 2.0 with HCl and add SGF. Incubate at 37°C for 2 hours with constant shaking.

  • Intestinal Phase: Adjust the pH of the gastric chyme to 7.0 with NaOH and add SIF. Incubate at 37°C for 3 hours with constant shaking.

  • Sample Analysis: At the end of each phase, take an aliquot of the sample and stop the enzymatic reaction (e.g., by heat inactivation). Analyze the concentration of this compound and any hydrolysis products (e.g., glucose) by HPLC.

Part 2: In Vitro Fermentation

Materials:

  • Post-digestion this compound sample from Part 1

  • Fresh fecal samples from healthy human donors (as inoculum)

  • Anaerobic basal nutrient medium

  • Positive control (e.g., inulin)

  • Negative control (no substrate)

Equipment:

  • Anaerobic chamber

  • Incubator at 37°C

  • Gas chromatograph (GC) for SCFA analysis

  • Equipment for 16S rRNA gene sequencing

Procedure:

  • Inoculum Preparation: In an anaerobic chamber, prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.

  • Fermentation: Add the post-digestion this compound sample to the anaerobic basal medium. Inoculate with the fecal slurry. Include positive and negative controls.

  • Incubation: Incubate anaerobically at 37°C for 24-48 hours.

  • Sample Analysis:

    • SCFA Analysis: At different time points (e.g., 0, 12, 24, 48 hours), collect samples and analyze the concentration of SCFAs (acetate, propionate, butyrate) using GC.

    • Microbiota Analysis: Analyze the changes in the microbial population composition using 16S rRNA gene sequencing.

Signaling Pathways and Mechanisms of Action

The primary functional benefit of this compound is its prebiotic activity, which stems from its selective fermentation by beneficial gut bacteria.

Prebiotic Mechanism of this compound

This compound, being resistant to digestion in the upper gastrointestinal tract, reaches the colon intact. Here, it is preferentially metabolized by specific gut microbes, particularly Bifidobacterium species. These bacteria possess specific enzymes, such as α-glucosidases, that can cleave the α-1,6 glycosidic bonds of this compound.[3][4]

The fermentation of this compound by Bifidobacterium leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[11] These SCFAs have numerous health benefits:

  • Butyrate: Serves as the primary energy source for colonocytes (the cells lining the colon), promoting a healthy gut barrier.[12] It also has anti-inflammatory and anti-carcinogenic properties.[13]

  • Acetate and Propionate: Are absorbed into the bloodstream and can influence systemic metabolism, including glucose and lipid homeostasis.

The increase in beneficial bacteria and the production of SCFAs contribute to a healthier gut environment by lowering the colonic pH, which inhibits the growth of pathogenic bacteria.

Prebiotic_Mechanism This compound This compound (Resists Digestion) Colon Colon This compound->Colon Transit Fermentation Fermentation This compound->Fermentation Bifidobacterium Bifidobacterium spp. Colon->Bifidobacterium Selective Substrate Bifidobacterium->Fermentation Metabolizes SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Fermentation->SCFAs Produces Health_Benefits Host Health Benefits: - Improved Gut Barrier - Reduced Inflammation - Pathogen Inhibition SCFAs->Health_Benefits Leads to

Prebiotic mechanism of this compound in the gut.
Experimental Workflow for Evaluating Prebiotic Effects

The following diagram illustrates a typical workflow for investigating the prebiotic effects of this compound.

Prebiotic_Workflow start Start in_vitro_digestion In Vitro Digestion (Simulated GI Tract) start->in_vitro_digestion in_vitro_fermentation In Vitro Fermentation (Fecal Inoculum) in_vitro_digestion->in_vitro_fermentation Digested Sample scfa_analysis SCFA Analysis (GC) in_vitro_fermentation->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) in_vitro_fermentation->microbiota_analysis data_analysis Data Analysis and Interpretation scfa_analysis->data_analysis microbiota_analysis->data_analysis conclusion Conclusion on Prebiotic Potential data_analysis->conclusion

Workflow for assessing the prebiotic potential of this compound.

Conclusion

This compound is a promising functional ingredient for the food industry, offering a unique combination of prebiotic health benefits and desirable technological properties. Its ability to replace sugar, improve texture, and enhance gut health makes it a valuable tool for developing innovative and healthier food products. The protocols and information provided in these application notes offer a framework for researchers and food scientists to explore and optimize the use of this compound in various food applications. Further research into its specific effects on different food matrices and its synergistic interactions with other ingredients will continue to expand its potential in the functional food market.

References

Isomaltotetraose: Applications in Pharmaceutical and Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs). While traditionally utilized in the food industry as a prebiotic and low-calorie sweetener, emerging research has highlighted its potential in pharmaceutical and medical applications.[1][2] this compound and other IMOs are gaining attention for their ability to modulate the gut microbiota, which has far-reaching implications for gastrointestinal health, metabolic diseases, and immune function.[3][4] This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound.

Pharmaceutical Applications

This compound presents several areas of interest for pharmaceutical and medical research:

  • Prebiotic and Gut Microbiota Modulation: As a non-digestible carbohydrate, this compound selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[5][6] This prebiotic effect can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[3][7]

  • Drug Formulation: this compound can be explored as a stabilizer or excipient in drug formulations, potentially enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] Its high water solubility and thermal stability make it a suitable candidate for various dosage forms.[5]

  • Therapeutic Potential in Metabolic and Gastrointestinal Diseases: Through its influence on the gut microbiome, this compound may have therapeutic applications in conditions such as inflammatory bowel disease (IBD), obesity, and type 2 diabetes.[3]

  • Immunomodulation: By modulating the gut microbiota and promoting a healthy gut environment, this compound may indirectly influence the immune system.[4][8]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol is designed to assess the prebiotic activity of this compound by measuring its fermentation by human gut bacteria and the subsequent production of SCFAs.

Materials:

  • This compound (≥95% purity)

  • Fresh human fecal samples from healthy donors

  • Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Resazurin (anaerobic indicator)

  • Sterile anaerobic tubes or vials

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit for microbial community analysis (e.g., for 16S rRNA gene sequencing)

Methodology:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • Prepare the anaerobic basal medium and dispense it into sterile anaerobic tubes.

    • Add this compound to the tubes to a final concentration of 1% (w/v). A control group with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.

    • Inoculate each tube with the fecal slurry (e.g., 5% v/v).

    • Incubate the tubes under anaerobic conditions at 37°C for 0, 12, 24, and 48 hours.

  • Sample Analysis:

    • SCFA Analysis:

      • At each time point, collect an aliquot from each tube.

      • Centrifuge to pellet the bacteria and collect the supernatant.

      • Acidify the supernatant and extract SCFAs using diethyl ether.

      • Analyze the extracted SCFAs (acetate, propionate, butyrate) by gas chromatography.[9][10][11][12][13][14]

    • Microbial Community Analysis:

      • At the beginning and end of the fermentation, collect a sample for DNA extraction.

      • Extract total DNA from the bacterial pellet.

      • Perform 16S rRNA gene sequencing to analyze changes in the microbial community composition.

Protocol 2: Evaluation of this compound on Intestinal Epithelial Barrier Function in a Cell Culture Model

This protocol assesses the potential of this compound fermentation products to enhance intestinal barrier integrity using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (0.4 µm pore size)

  • Supernatant from the in vitro fermentation of this compound (from Protocol 1)

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

Methodology:

  • Caco-2 Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10^5 cells/cm².

    • Culture the cells for 21 days to allow for differentiation into a polarized monolayer, replacing the medium every 2-3 days.

  • Treatment with Fermentation Supernatant:

    • After differentiation, replace the apical medium with the sterile-filtered supernatant from the 24-hour in vitro fermentation of this compound. Use supernatant from the control fermentation as a negative control.

    • Incubate the cells for 24 hours.

  • Assessment of Barrier Function:

    • TEER Measurement: Measure the TEER across the Caco-2 monolayer at 0 and 24 hours post-treatment. An increase in TEER indicates enhanced barrier function.

    • Paracellular Permeability Assay:

      • After 24 hours of treatment, add FITC-dextran to the apical chamber.

      • Incubate for 4 hours.

      • Measure the fluorescence intensity in the basolateral chamber. A decrease in fluorescence indicates reduced paracellular permeability.

Quantitative Data Summary

The following table summarizes potential quantitative outcomes from the described experimental protocols, based on existing literature for IMOs.

ParameterThis compoundControl (No Carbohydrate)Positive Control (Inulin)Reference
SCFA Production (mM) after 24h Fermentation
AcetateExpected IncreaseBaselineSignificant Increase[9][15]
PropionateExpected IncreaseBaselineSignificant Increase[9][10]
ButyrateExpected IncreaseBaselineSignificant Increase[9][10]
Change in Bacterial Abundance (log CFU/mL)
Bifidobacterium spp.Expected IncreaseNo significant changeSignificant Increase[6][8][16]
Lactobacillus spp.Expected IncreaseNo significant changeModerate Increase[6][8]
Intestinal Barrier Function
TEER (% change from baseline)Expected IncreaseNo significant changeExpected Increase
FITC-Dextran Permeability (relative fluorescence)Expected DecreaseNo significant changeExpected Decrease

Visualizations

Signaling Pathways and Experimental Workflows

Prebiotic_Action_of_this compound cluster_gut Gut Lumen cluster_host Host This compound This compound Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Intestinal_Epithelial_Cells Intestinal Epithelial Cells SCFAs->Intestinal_Epithelial_Cells Energy Source & Signaling Molecules Metabolic_Health Improved Metabolic Health SCFAs->Metabolic_Health Systemic Effects Immune_Modulation Immune Modulation Intestinal_Epithelial_Cells->Immune_Modulation Enhanced Barrier Function & Cytokine Regulation

Caption: Prebiotic mechanism of this compound in the gut.

In_Vitro_Fermentation_Workflow Fecal_Sample 1. Fecal Sample Collection (Healthy Donors) Slurry_Prep 2. Anaerobic Fecal Slurry Preparation Fecal_Sample->Slurry_Prep Incubation 3. In Vitro Incubation with This compound (37°C) Slurry_Prep->Incubation Sampling 4. Sampling at 0, 12, 24, 48h Incubation->Sampling SCFA_Analysis 5a. SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Microbiota_Analysis 5b. Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota_Analysis

Caption: Workflow for in vitro fermentation of this compound.

Future Directions

While the prebiotic effects of IMOs are increasingly well-documented, further research is needed to elucidate the specific roles of this compound. Areas for future investigation include:

  • Direct Immunomodulatory Effects: Studies are needed to determine if this compound can directly interact with immune cells and modulate their function, independent of the gut microbiota.

  • Applications in Drug Delivery: Research into the use of this compound as a carrier or stabilizer for poorly soluble drugs or therapeutic proteins could open new avenues for its application.

  • Clinical Trials: Human clinical trials are necessary to confirm the health benefits observed in preclinical studies and to establish optimal dosages for therapeutic effects.

By providing this foundational information and detailed protocols, we aim to facilitate further research into the promising pharmaceutical and medical applications of this compound.

References

Application Notes and Protocols for the Crystallization of Isomaltotetraose for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is of significant interest in the food and pharmaceutical industries for its prebiotic properties and potential applications in drug delivery. High-resolution structural information obtained from X-ray crystallography is crucial for understanding its conformational properties, interactions with enzymes, and for the rational design of novel carbohydrate-based therapeutics. This document provides a detailed protocol for the crystallization of this compound, enabling the growth of high-quality single crystals suitable for structural analysis. The protocol is based on the vapor diffusion method, a widely used technique for the crystallization of both small molecules and macromolecules.

Data Presentation

Successful crystallization is highly dependent on factors such as purity, concentration, temperature, and the choice of precipitant. The following table summarizes key quantitative data and starting conditions for the crystallization of this compound. These parameters are derived from general oligosaccharide crystallization principles and should be used as a starting point for optimization.

ParameterValue/RangeNotes
This compound Purity >98%High purity is critical to avoid inhibition of crystal nucleation and growth. Purification can be achieved using activated carbon treatment followed by gel filtration chromatography.[1][2]
This compound Concentration 50 - 150 mg/mL in deionized waterStart with a concentration of 100 mg/mL. This compound is highly soluble in water (up to 250 mg/mL).[3]
Precipitant Solution 1:1 to 1:4 (v/v) ratio of this compound solution to precipitantA screening of different ratios is recommended to find the optimal condition for crystal growth.
Precipitating Agents Ethanol, Isopropanol, AcetoneThese water-miscible organic solvents are effective in reducing the solubility of oligosaccharides.[1]
Temperature 4°C or 20°C (Room Temperature)Constant temperature is crucial for reproducible crystal growth.[4]
pH 6.0 - 8.0Oligosaccharides are generally stable in this pH range. A buffer (e.g., 50 mM Tris-HCl or HEPES) can be included in the this compound solution.
Equilibration Time 1 - 4 weeksCrystal growth can be slow, and patience is required. Regular observation is recommended.

Experimental Protocols

This section outlines the detailed methodologies for the purification and crystallization of this compound.

Purification of this compound

High-purity this compound is a prerequisite for successful crystallization. Commercial this compound may require further purification to remove impurities that can hinder crystal formation.

Materials:

  • Commercial this compound

  • Activated Carbon

  • Deionized Water

  • Gel Filtration Column (e.g., Sephadex G-25)

  • Freeze-dryer

Procedure:

  • Activated Carbon Treatment: Dissolve the commercial this compound in deionized water to a concentration of 100 mg/mL. Add activated carbon (10% w/v) to the solution and stir for 1 hour at room temperature to remove colored impurities and other non-polar contaminants.[2]

  • Filtration: Remove the activated carbon by filtration through a 0.22 µm filter.

  • Gel Filtration Chromatography: Concentrate the filtrate and load it onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with deionized water as the mobile phase. Collect fractions and monitor the elution profile using a refractive index detector.

  • Purity Analysis: Pool the fractions containing pure this compound and verify the purity using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Lyophilization: Freeze-dry the purified this compound solution to obtain a pure, amorphous powder.

Crystallization by Hanging Drop Vapor Diffusion

The hanging drop vapor diffusion method is a reliable technique for growing high-quality crystals from small sample volumes.[5][6]

Materials:

  • Purified this compound

  • Deionized Water

  • Precipitating agents (Ethanol, Isopropanol, Acetone)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare this compound Solution: Dissolve the purified this compound in deionized water to a final concentration of 100 mg/mL. If desired, a buffer (e.g., 50 mM Tris-HCl, pH 7.5) can be used as the solvent.

  • Prepare Reservoir Solutions: In the wells of a 24-well crystallization plate, prepare a range of precipitant solutions by mixing a water-miscible organic solvent (e.g., ethanol) with deionized water at different ratios (e.g., 30%, 40%, 50%, 60% v/v). Fill each well with 500 µL of the respective reservoir solution.

  • Set up the Hanging Drop:

    • Apply a thin, even ring of sealing grease around the rim of each well.

    • On a clean, siliconized cover slip, pipette a 2 µL drop of the this compound solution.

    • To this drop, add 2 µL of the reservoir solution from one of the wells.

    • Carefully invert the cover slip and place it over the corresponding well, ensuring a tight seal is formed with the grease.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitoring: Regularly observe the drops under a microscope for the formation of crystals. Crystals can appear as needles, plates, or prisms within a few days to several weeks.

Mandatory Visualization

Experimental Workflow for this compound Crystallization

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization (Hanging Drop Vapor Diffusion) cluster_analysis Analysis start Start with Commercial This compound purification Purification: - Activated Carbon - Gel Filtration start->purification purity_check Purity Analysis (>98%) purification->purity_check dissolution Dissolve in Deionized Water (50-150 mg/mL) purity_check->dissolution setup Set up Hanging Drop: - this compound Solution - Precipitant Solution dissolution->setup equilibration Vapor Equilibration setup->equilibration nucleation Nucleation & Crystal Growth equilibration->nucleation harvesting Crystal Harvesting nucleation->harvesting xray X-ray Diffraction harvesting->xray structure Structure Determination xray->structure

Caption: Workflow for the crystallization of this compound for structural studies.

Logical Relationship of Crystallization Parameters

Crystallization_Parameters cluster_sample Sample Properties cluster_conditions Experimental Conditions center High-Quality This compound Crystals purity High Purity (>98%) purity->center concentration Optimal Concentration (50-150 mg/mL) concentration->center precipitant Precipitant Type & Concentration precipitant->center temperature Stable Temperature (4°C or 20°C) temperature->center ph Controlled pH (6.0-8.0) ph->center

Caption: Key parameters influencing the successful crystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Production of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of enzymatic isomaltotetraose (B46569) production.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are predominantly used for this compound synthesis?

A1: The primary enzymes utilized for the synthesis of isomaltooligosaccharides (IMOs), including this compound, are glucansucrases, particularly dextransucrase (E.C. 2.4.1.5) and alternansucrase, as well as certain α-glucosidases with transglycosylation activity.[1][2] Dextransucrases from various lactic acid bacteria, such as Leuconostoc mesenteroides, are commonly employed.[2][3][4] These enzymes catalyze the transfer of glucosyl residues from a donor substrate, typically sucrose (B13894), to an acceptor molecule.

Q2: What are the typical donor and acceptor substrates for this reaction?

A2: Sucrose is the most common and efficient glucosyl donor for glucansucrases.[2] The acceptor molecule influences the specific type of isomaltooligosaccharide produced. For the synthesis of this compound, smaller isomaltooligosaccharides or maltose (B56501) can act as effective acceptors.[5][6] The ratio of donor to acceptor substrate is a critical parameter for optimizing the yield of the desired product.[3][6]

Q3: What are the key factors influencing the yield of this compound?

A3: The yield of enzymatic this compound production is significantly affected by several factors, including:

  • Enzyme Source and Purity: The specific activity and stability of the enzyme preparation are crucial.

  • Reaction Conditions: pH, temperature, and reaction time must be optimized for the specific enzyme used.[7][8]

  • Substrate Concentrations: The concentrations of both the donor (sucrose) and acceptor substrates, as well as their ratio, directly impact product specificity and yield.[3][6]

  • Enzyme Concentration: The amount of enzyme used will affect the reaction rate.

  • Presence of Inhibitors or Activators: Certain metal ions or byproducts can inhibit or enhance enzyme activity.[8]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the reaction.[9] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective for the separation and quantification of various oligosaccharides in the reaction mixture.[10] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of product formation.

Q5: What are the common byproducts in this enzymatic reaction?

A5: Common byproducts include other isomaltooligosaccharides of varying lengths (e.g., isomaltose, isomaltotriose, isomaltooligosaccharides with a higher degree of polymerization), as well as dextran (B179266), a high-molecular-weight glucan. The formation of these byproducts is influenced by the reaction conditions and the specificity of the enzyme. Leucrose can also be formed as a byproduct.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Reaction Conditions: Incorrect pH or temperature for the specific enzyme being used.Verify the optimal pH and temperature for your enzyme from literature or perform optimization experiments. For example, glucansucrase from Leuconostoc pseudomesenteroides has an optimal pH of 5.5 and temperature of 30°C.[8]
Inactive Enzyme: Improper storage or handling of the enzyme leading to denaturation.Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Perform an activity assay to confirm enzyme viability.
Incorrect Substrate Concentrations: Suboptimal donor-to-acceptor ratio.Systematically vary the sucrose-to-acceptor ratio to find the optimal concentration for this compound production. A 2:1 ratio of sucrose to maltose has been found to be optimal for long-chain IMO synthesis in some cases.[3]
High Dextran Formation, Low Oligosaccharide Yield Low Acceptor Concentration: Insufficient acceptor molecules for the transglycosylation reaction.Increase the concentration of the acceptor substrate. Higher acceptor concentrations favor the synthesis of oligosaccharides over high-molecular-weight dextran.[5]
High Enzyme Processivity: The enzyme favors the elongation of the glucan chain over transfer to an acceptor.Consider using an enzyme variant with lower processivity or modifying the reaction conditions (e.g., higher acceptor concentration) to favor the acceptor reaction.
Formation of Undesired Isomaltooligosaccharides Reaction Time: The reaction may be proceeding for too long, leading to the formation of higher-order oligosaccharides.Perform a time-course experiment and analyze samples at different time points to determine the optimal reaction time for maximizing this compound yield.
Enzyme Specificity: The enzyme may not have high specificity for the production of this compound.Screen different glucansucrases or consider enzyme engineering to improve product specificity.
Enzyme Inhibition Product Inhibition: Accumulation of products (this compound, fructose) may inhibit enzyme activity.Consider in-situ product removal techniques or fed-batch strategies to maintain low product concentrations in the reactor.
Substrate Inhibition: High concentrations of sucrose can sometimes inhibit the enzyme.Perform kinetic studies to determine if substrate inhibition is occurring. If so, a fed-batch approach where the substrate is added gradually can be employed to maintain an optimal substrate concentration.

Quantitative Data Summary

The optimal conditions for enzymatic this compound production can vary significantly depending on the specific enzyme used. The following tables summarize some reported optimal parameters.

Table 1: Optimal Reaction Conditions for Glucansucrases

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Leuconostoc pseudomesenteroides5.530[8]
Leuconostoc mesenteroides NRRL B-512F5.535[13]
Leuconostoc mesenteroides DRP2-195.5630-40[7][14]
Lactobacillus reuteri4.0-5.5N/A[14]

Table 2: Influence of Substrate Concentration on Isomaltooligosaccharide (IMO) Yield

EnzymeDonor:Acceptor (Sucrose:Maltose) RatioSubstrate Concentration (w/v)IMO Yield (DP3-DP9)Reference
Dextransucrase from L. mesenteroides B-512F2:110% Sucrose : 5% Maltose70-90%[3]
Dextransucrase from L. mesenteroides B-512F2:120% Sucrose : 10% Maltose70-90%[3]
Dextransucrase from L. mesenteroides B-512F1:110% Sucrose : 10% MaltoseLower than 2:1 ratio[3]
Dextransucrase from L. mesenteroides B-512F1:210% Sucrose : 20% MaltoseLower than 2:1 ratio[3]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • Prepare a buffered solution at the optimal pH for the selected enzyme (e.g., 20 mM sodium acetate (B1210297) buffer, pH 5.4).

    • Dissolve the donor substrate (sucrose) and acceptor substrate in the buffer to the desired concentrations.

    • Add any necessary co-factors, such as CaCl₂, to the reaction mixture.[14]

  • Enzyme Addition and Incubation:

    • Equilibrate the reaction mixture to the optimal temperature.

    • Add the purified glucansucrase enzyme to initiate the reaction. The enzyme concentration should be optimized for the specific batch.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for the predetermined optimal time.

  • Reaction Termination:

    • Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Analysis:

    • Analyze the reaction products using HPLC or TLC to determine the concentration of this compound and other oligosaccharides.

Protocol 2: Purification of this compound

  • Removal of High Molecular Weight Dextran:

    • If significant dextran is produced, precipitate it by adding ethanol (B145695) to the reaction mixture.

    • Centrifuge to pellet the dextran and collect the supernatant containing the oligosaccharides.

  • Chromatographic Separation:

    • Utilize size-exclusion chromatography (SEC) or other suitable chromatographic techniques to separate the oligosaccharides based on their degree of polymerization.

    • Collect fractions and analyze them using HPLC or TLC to identify those containing pure this compound.

  • Final Product Preparation:

    • Pool the pure this compound fractions.

    • The purified solution can be concentrated and then lyophilized or spray-dried to obtain a powdered product.

Visualizations

Enzymatic_Isomaltotetraose_Production Sucrose Sucrose (Donor) Enzyme Glucansucrase Sucrose->Enzyme Binds to This compound This compound (Product) Enzyme->this compound Transfers Glucosyl to Byproducts Byproducts (Other IMOs, Dextran) Enzyme->Byproducts Side Reactions Fructose Fructose Enzyme->Fructose Releases Acceptor Acceptor (e.g., Maltose) Acceptor->this compound

Caption: Enzymatic reaction pathway for this compound synthesis.

Experimental_Workflow Start Start: Define Objectives Optimization Optimize Reaction Conditions (pH, Temp, Substrate Ratio) Start->Optimization Synthesis Enzymatic Synthesis Optimization->Synthesis Monitoring Reaction Monitoring (HPLC, TLC) Synthesis->Monitoring Termination Reaction Termination (Heat Inactivation) Monitoring->Termination Purification Product Purification (Chromatography) Termination->Purification Analysis Final Product Analysis Purification->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Problem Problem: Low this compound Yield CheckEnzyme Check Enzyme Activity Problem->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp) Problem->CheckConditions CheckSubstrates Analyze Substrate Concentrations & Ratio Problem->CheckSubstrates CheckInhibition Investigate Inhibition (Substrate/Product) Problem->CheckInhibition SolutionEnzyme Solution: Use Active Enzyme CheckEnzyme->SolutionEnzyme SolutionConditions Solution: Optimize pH/Temp CheckConditions->SolutionConditions SolutionSubstrates Solution: Adjust Concentrations CheckSubstrates->SolutionSubstrates SolutionInhibition Solution: Implement Fed-Batch CheckInhibition->SolutionInhibition

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Isomaltotetraose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of isomaltotetraose (B46569).

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing this compound?

A1: this compound is a component of isomaltooligosaccharides (IMOs) and is typically synthesized using enzymes with transglucosylation activity. The primary enzymes used are:

  • α-Glucosidase (E.C. 3.2.1.20): This enzyme catalyzes the transfer of a glucosyl residue from a donor like maltose (B56501) to an acceptor molecule, forming α-(1→6) glycosidic bonds.[1][2] Enzymes from sources like Aspergillus niger and Bacillus subtilis are commonly used.[1][2]

  • Transglucosidase: This is a type of α-glucosidase with high transglucosylation activity, often used in industrial IMO production.[3][4]

  • Dextransucrase (E.C. 2.4.1.5): This enzyme synthesizes dextran (B179266) from sucrose (B13894) and can also be used to produce IMOs, including this compound, through an acceptor reaction with sugars like maltose.[5][6]

Q2: What are the typical starting materials for this compound synthesis?

A2: The choice of starting material depends on the enzyme used:

  • Maltose: This is a common substrate for α-glucosidases and transglucosidases.[2][7] The enzyme cleaves maltose and transfers a glucose unit to another maltose molecule or a growing isomaltooligosaccharide chain.

  • Sucrose: This is the primary substrate for dextransucrases.[5][8] In the presence of an acceptor molecule like glucose or maltose, dextransucrase will transfer glucose units from sucrose to the acceptor to form IMOs.[9]

  • Starch: Starch can be used as a raw material, but it first needs to be liquefied and saccharified to produce smaller oligosaccharides like maltose, which then act as substrates for transglucosylation.[3][4]

Q3: What factors influence the yield of this compound?

A3: Several factors critically affect the yield and purity of this compound:

  • Enzyme and Substrate Concentration: High substrate concentrations generally favor the transglucosylation reaction over hydrolysis, leading to higher IMO yields.[2]

  • pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability. Operating outside these ranges can significantly reduce yield.[1]

  • Reaction Time: The reaction time needs to be optimized. Initially, the concentration of IMOs increases, but prolonged reaction times can lead to the hydrolysis of the desired products by the same enzyme.[3]

  • Presence of Acceptor Molecules: When using dextransucrase, the concentration of acceptor molecules like maltose is crucial for efficient IMO synthesis.[5]

Q4: How can I purify this compound from the reaction mixture?

A4: The crude reaction mixture typically contains residual substrates, glucose, and a mixture of different isomaltooligosaccharides. Common purification methods include:

  • Yeast Fermentation: Specific yeast strains like Saccharomyces carlsbergensis and Saccharomyces cerevisiae can be used to ferment and remove digestible sugars such as glucose, maltose, and maltotriose, thereby increasing the purity of the remaining IMOs.[4]

  • Chromatography: Size-exclusion chromatography (SEC) and ion-exchange chromatography are effective for separating oligosaccharides based on their size and charge, respectively.[10][11] Macroporous resin chromatography is another option for purification.[12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of this compound Suboptimal reaction conditions (pH, temperature).Determine the optimal pH and temperature for your specific enzyme. For example, α-glucosidase from Aspergillus niger often works well at a pH of around 4.5 and a temperature of 55°C.[13]
Incorrect enzyme-to-substrate ratio.Optimize the enzyme concentration. A common starting point is a ratio of 6.9 U/g of substrate.[3]
Reaction time is too short or too long.Perform a time-course experiment to identify the point of maximum this compound concentration before significant hydrolysis occurs. Optimal times can range from a few hours to over 24 hours depending on the conditions.[11][14]
Low substrate concentration.Increase the initial substrate concentration. High substrate levels favor the synthetic transglucosylation reaction over hydrolysis.
High Concentration of Byproducts (e.g., Glucose, Panose) Hydrolytic activity of the enzyme is dominant.Increase substrate concentration. Consider using an organic-aqueous biphasic system to shift the equilibrium towards synthesis.[13]
The enzyme has a high affinity for producing other oligosaccharides.The addition of glucose can sometimes shift the synthesis towards products with exclusively α(1→6)-linkages, like this compound, while inhibiting the formation of panose.[7]
Incomplete Substrate Conversion Insufficient enzyme activity or concentration.Increase the enzyme dosage or verify the activity of your enzyme stock.
Presence of enzyme inhibitors in the substrate.Ensure the purity of your starting materials. If using starch, ensure proper liquefaction and saccharification to remove any potential inhibitors.
Reaction has not reached completion.Extend the reaction time and monitor the substrate concentration periodically using techniques like HPLC.
Difficulty in Purifying this compound Co-elution with other oligosaccharides of similar size.Optimize your chromatography conditions (e.g., column type, mobile phase, flow rate). Consider using multiple chromatography steps for higher purity.
Inefficient removal of monosaccharides and disaccharides.Employ yeast fermentation to selectively remove smaller, fermentable sugars before chromatographic purification.[4]

Experimental Protocols

Protocol 1: this compound Synthesis using α-Glucosidase

This protocol is based on the use of α-glucosidase for the transglucosylation of maltose.

Materials:

  • α-Glucosidase (e.g., from Aspergillus niger)

  • Maltose

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a high-concentration maltose solution (e.g., 30-50% w/v) in sodium acetate buffer.

  • Enzyme Addition: Add α-glucosidase to the maltose solution. The optimal enzyme concentration should be determined empirically but can start in the range of 5-10 U/g of maltose.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) with gentle agitation.[13]

  • Monitoring: Monitor the reaction progress over time (e.g., at 2, 4, 8, 12, 24 hours) by taking aliquots and analyzing the carbohydrate composition using HPLC.

  • Reaction Termination: Once the desired concentration of this compound is reached, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Purification: Proceed with purification steps such as yeast fermentation to remove residual maltose and glucose, followed by chromatographic purification to isolate this compound.

Protocol 2: this compound Synthesis using Dextransucrase

This protocol utilizes dextransucrase with sucrose as the glucosyl donor and maltose as the acceptor.

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Maltose

  • Sodium acetate buffer (pH 5.2)

  • Calcium chloride (CaCl₂)

Procedure:

  • Reaction Mixture Preparation: Prepare a solution containing sucrose (e.g., 100 mmol/L) and maltose (e.g., 200 mmol/L) in sodium acetate buffer containing a small amount of CaCl₂ (e.g., 0.05 g/L) as a cofactor.[5]

  • Enzyme Addition: Add dextransucrase to the substrate solution.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) with stirring.

  • Monitoring: Monitor the formation of isomaltooligosaccharides over time using HPLC.

  • Reaction Termination: Deactivate the enzyme by heat treatment (100°C for 10 minutes).

  • Purification: Purify the resulting isomaltooligosaccharides as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

EnzymeSource OrganismSubstrate(s)Optimal pHOptimal Temperature (°C)Typical IMO Yield (%)Reference
α-GlucosidaseAspergillus nigerMaltose4.55550.83[13]
α-GlucosidaseSchwanniomyces occidentalisMaltoseNot specifiedNot specified81.3 g/L (total IMOs)[7]
TransglucosidaseNot specifiedRice Starch6.06083.92 (total IMOs)[14]
DextransucraseLeuconostoc mesenteroidesSucrose, Maltose5.230Not specified[5]
α-GlucosidaseBacillus subtilis AP-1MaltoseNot specified3772.7 (total IMOs)[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Substrate Preparation (e.g., Maltose or Sucrose/Maltose Solution) ReactionMix Enzymatic Reaction (Optimized pH, Temp, Time) Substrate->ReactionMix Enzyme Enzyme Solution (e.g., α-Glucosidase or Dextransucrase) Enzyme->ReactionMix Termination Reaction Termination (Heat Inactivation) ReactionMix->Termination Purification1 Primary Purification (e.g., Yeast Fermentation) Termination->Purification1 Purification2 Secondary Purification (e.g., Chromatography) Purification1->Purification2 Analysis Product Analysis (HPLC) Purification2->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low this compound Yield Cause1 Suboptimal Reaction Conditions? Start->Cause1 Solution1 Optimize pH, Temperature, and Reaction Time Cause1->Solution1 Yes Cause2 Incorrect Substrate/Enzyme Ratio? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Adjust Substrate and Enzyme Concentrations Cause2->Solution2 Yes Cause3 High Byproduct Formation? Cause2->Cause3 No Solution2->End Solution3 Increase Substrate Concentration or Add Glucose to Shift Equilibrium Cause3->Solution3 Yes Cause4 Purification Issues? Cause3->Cause4 No Solution3->End Solution4 Employ Yeast Fermentation and Optimize Chromatography Cause4->Solution4 Yes Solution4->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Preventing degradation of Isomaltotetraose during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isomaltotetraose during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry environment. For long-term stability, refer to the temperature guidelines in the table below.

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in water, though for higher concentrations, ultrasonication may be necessary to achieve complete dissolution. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be filter-sterilized (0.22 µm filter) and stored in aliquots at ≤ -20°C to minimize freeze-thaw cycles.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors contributing to the degradation of this compound are:

  • Low pH (acidic conditions): Acid-catalyzed hydrolysis can cleave the α-1,6-glycosidic bonds.

  • High temperatures: Thermal degradation can occur, especially at elevated temperatures, leading to caramelization and the formation of various breakdown products.

  • Enzymatic activity: Contamination with α-glucosidases or similar enzymes can lead to enzymatic hydrolysis.

Q4: Is this compound stable in typical cell culture media?

A4: this compound is generally stable in standard cell culture media at physiological pH (around 7.4). However, the stability can be compromised if the medium becomes acidic or if it is subjected to high temperatures for extended periods. It is best to add freshly prepared this compound solution to the culture medium shortly before use.

Q5: How can I detect and quantify the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing this compound and its degradation products. Techniques such as HPLC with Evaporative Light Scattering Detection (ELSD) or a polymer-based amino column with Refractive Index (RI) detection are effective for quantification.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and experimental use of this compound.

Issue 1: Unexpected or Inconsistent Results in Biological Assays
  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Steps:

      • Always prepare fresh this compound solutions for your experiments.

      • If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

      • Verify the pH of your experimental buffer or medium. Acidic conditions can lead to hydrolysis.

      • Analyze your this compound solution by HPLC to check for the presence of degradation products (e.g., isomaltotriose, isomaltose, glucose).

  • Possible Cause 2: Contamination of this compound or experimental setup.

    • Troubleshooting Steps:

      • Ensure all glassware and reagents are sterile to prevent microbial growth that could degrade the oligosaccharide.

      • Filter-sterilize your this compound stock solution if it is not being prepared fresh.

Issue 2: Appearance of Extra Peaks in HPLC Chromatogram
  • Possible Cause 1: Acid-catalyzed hydrolysis during sample preparation or storage.

    • Troubleshooting Steps:

      • Avoid acidic conditions in your sample preparation and storage buffers.

      • If acidic conditions are necessary for your experiment, minimize the exposure time and temperature.

      • The primary degradation products from hydrolysis will be smaller isomalto-oligosaccharides (isomaltotriose, isomaltose) and glucose.

  • Possible Cause 2: Thermal degradation.

    • Troubleshooting Steps:

      • Do not expose this compound solutions to high temperatures for prolonged periods.

      • If heating is required, perform a time-course study to determine the extent of degradation.

Issue 3: Solubility and Precipitation Issues
  • Possible Cause 1: High concentration.

    • Troubleshooting Steps:

      • This compound is highly soluble in water, but reaching very high concentrations may require assistance.

      • Use gentle warming and/or sonication to aid dissolution.

      • Prepare a more dilute stock solution if precipitation occurs upon cooling or storage.

Data on this compound Stability and Storage

The following tables summarize the recommended storage conditions and the qualitative stability of this compound under various conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a desiccator as it is hygroscopic.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (Aqueous) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor short-term storage of stock solutions.

Table 2: Qualitative Stability of this compound under Different Conditions

ConditionStabilityPrimary Degradation ProductsNotes
Acidic pH (e.g., pH < 4) LowIsomaltotriose, Isomaltose, GlucoseThe α-1,6 glycosidic bond is more resistant to acid hydrolysis than the α-1,4 bond found in maltodextrins.[3]
Neutral pH (e.g., pH 6-8) High-Generally stable under these conditions.
Alkaline pH (e.g., pH > 9) ModerateVariousCan undergo isomerization and degradation, especially at elevated temperatures.
Elevated Temperature (>60°C) Low to ModerateMixture of smaller saccharides, caramelization productsDegradation is accelerated in the presence of acidic or alkaline conditions.[3]
Presence of α-glucosidases LowIsomaltotriose, Isomaltose, GlucoseSusceptible to enzymatic hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in the desired buffer (e.g., phosphate (B84403) buffer for different pH values) at a known concentration.

    • Divide the solution into aliquots for each condition to be tested (e.g., different pH and temperature).

  • Incubation:

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Analysis:

    • Immediately analyze the withdrawn sample by HPLC to quantify the remaining this compound and any degradation products.

    • If immediate analysis is not possible, store the samples at -80°C.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant (k) and half-life (t½) if a sufficient number of time points are collected.

Protocol 2: HPLC Analysis of this compound and its Degradation Products
  • System: HPLC with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.

  • Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) is recommended for good resolution of oligosaccharides.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting mobile phase of 70:30 (v/v) acetonitrile:water, with a gradient to increase the water content over time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Quantification:

    • Prepare standard solutions of this compound, isomaltotriose, isomaltose, and glucose at known concentrations.

    • Generate a calibration curve for each standard by plotting the peak area against concentration.

    • Quantify the amount of this compound and its degradation products in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

degradation_pathways This compound This compound isomaltotriose Isomaltotriose This compound->isomaltotriose Acidic Hydrolysis / Enzymatic Degradation caramelization Caramelization Products This compound->caramelization High Temperature isomaltose Isomaltose isomaltotriose->isomaltose Acidic Hydrolysis / Enzymatic Degradation glucose Glucose isomaltose->glucose Acidic Hydrolysis / Enzymatic Degradation

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Was the stock solution stored correctly (-20°C/-80°C, minimal freeze-thaw)? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment. no_fresh->prepare_fresh end Consult further resources if issue persists. prepare_fresh->end yes_stored Yes check_storage->yes_stored Yes no_stored No check_storage->no_stored No check_ph Is the experimental pH acidic? yes_stored->check_ph no_stored->prepare_fresh yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No consider_hydrolysis Potential acid hydrolysis. Minimize exposure time or buffer to neutral pH. yes_ph->consider_hydrolysis analyze_hplc Analyze sample by HPLC to confirm integrity. no_ph->analyze_hplc consider_hydrolysis->analyze_hplc analyze_hplc->end

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Purification of Isomaltotetraose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Isomaltotetraose preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

A1: Common impurities include monosaccharides (e.g., glucose), disaccharides (e.g., isomaltose (B16258), maltose), smaller oligosaccharides (e.g., isomaltotriose), colored compounds formed during production, and various salts from buffers or neutralization steps.[1][2]

Q2: Which purification method is best for my this compound sample?

A2: The optimal method depends on the primary impurities you need to remove.

  • For removing monosaccharides and disaccharides: Activated charcoal chromatography and yeast fermentation are highly effective.[3][4][5]

  • For desalting and removing small molecules: Size Exclusion Chromatography (SEC) is the preferred method.[6]

  • For separating oligosaccharides of similar sizes or removing charged impurities: Ion exchange chromatography is a suitable choice.[7][8]

Q3: Can these purification methods be combined?

A3: Yes, a multi-step purification strategy is often most effective for achieving high purity.[9] A common workflow involves an initial purification by activated charcoal or yeast fermentation to remove smaller sugars, followed by ion exchange or size exclusion chromatography for final polishing and removal of salts or other minor impurities.[9]

Purification Method Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for your this compound preparation.

Purification_Method_Selection start Start: Crude this compound Preparation impurity_check What are the primary impurities? start->impurity_check mono_di Monosaccharides & Disaccharides impurity_check->mono_di Sugars salts_small Salts & Other Small Molecules impurity_check->salts_small Salts colored Colored Impurities impurity_check->colored Color charged Charged Impurities & Similar Sized Oligos impurity_check->charged Charge/Size method_charcoal Activated Charcoal Chromatography mono_di->method_charcoal method_yeast Yeast Fermentation mono_di->method_yeast method_sec Size Exclusion Chromatography (SEC) salts_small->method_sec colored->method_charcoal method_iex Ion Exchange Chromatography (IEX) charged->method_iex purity_check Is the purity sufficient? method_charcoal->purity_check method_yeast->purity_check method_sec->purity_check method_iex->purity_check end End: High-Purity This compound purity_check->end Yes combine_methods Combine with another purification step (e.g., IEX or SEC) purity_check->combine_methods No combine_methods->impurity_check

Caption: Workflow for selecting a suitable purification method.

Troubleshooting Guides

Activated Charcoal Chromatography

This method is effective for separating oligosaccharides from smaller sugars and for decolorization.

Experimental Protocol:

  • Preparation of Activated Charcoal: Wash activated charcoal with 8% HCl and 4% NaOH overnight, followed by rinsing with distilled water until neutral. Dry the charcoal in an oven at 105°C.[10]

  • Adsorption: Dissolve the crude this compound sample in a low-concentration ethanol-water solution (e.g., 10% ethanol). Add the prepared activated charcoal (a common ratio is 1:6 sample to charcoal by weight) and stir for 30 minutes.[4][11]

  • Elution of Impurities: Filter the mixture and wash the charcoal with a low-concentration ethanol-water solution (e.g., 10% ethanol) to elute monosaccharides and disaccharides.[4][10]

  • Elution of this compound: Elute the this compound from the charcoal using a higher concentration of ethanol-water solution (e.g., 15-50% ethanol).[4][10]

  • Concentration: Concentrate the collected fractions containing the purified this compound using a rotary evaporator.[4]

Quantitative Data:

ParameterValueReference
Initial PurityVaries-
Final Purity~80% (for FOS)[12]
Recovery~97.8% (for FOS)[12]
Eluent (Impurities)10% (v/v) Ethanol (B145695)[10]
Eluent (Product)15% (v/v) Ethanol[10][12]
Temperature50°C[12]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Recovery of this compound Elution solvent is not strong enough.Increase the ethanol concentration in the elution buffer.
Insufficient elution volume.Increase the volume of the elution buffer.
Poor Separation of Sugars Inappropriate ethanol gradient.Optimize the ethanol concentrations for washing and elution steps. A stepwise increase in ethanol concentration is often effective.[4]
Column overloading.Reduce the amount of sample loaded onto the activated charcoal.
Colored Product Insufficient activated charcoal.Increase the ratio of activated charcoal to the sample.
Charcoal was not properly activated.Ensure the charcoal is thoroughly washed and activated before use.[10]
Yeast Fermentation

This biological method utilizes yeast to selectively consume monosaccharides and some disaccharides.

Experimental Protocol:

  • Yeast Activation: Culture yeast (e.g., Saccharomyces cerevisiae or Saccharomyces carlsbergensis) in an appropriate medium (e.g., malt (B15192052) extract or YEG medium).[13][14]

  • Fermentation Setup: Dissolve the crude this compound preparation in water. Add the activated yeast culture (e.g., 8-12% w/w of yeast to oligosaccharides) and a nitrogen source like urea (B33335) (0.1-0.5% w/w).[13]

  • pH and Temperature Control: Adjust the pH of the mixture to 4.5-6.0 and maintain the temperature between 23-32°C.[13][14]

  • Fermentation: Allow the fermentation to proceed for 20-72 hours with intermittent agitation.[3][13]

  • Yeast Removal: After fermentation, remove the yeast cells by centrifugation.

  • Purification: The supernatant containing the purified this compound can be further purified by activated charcoal to remove color and then concentrated.

Quantitative Data:

ParameterValueReference
Initial PurityVaries-
Final Purity>98% (for IMO)[3][5]
Fermentation Time20-72 hours[3][13]
Temperature23-32°C[13][14]
pH4.5-6.0[13]
Yeast StrainS. cerevisiae, S. carlsbergensis[3]

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete Removal of Monosaccharides Insufficient fermentation time.Extend the fermentation period and monitor the sugar profile over time.
Low yeast activity.Ensure the yeast is properly activated and viable. Increase the amount of yeast added.
Suboptimal pH or temperature.Monitor and maintain the pH and temperature within the optimal range for the yeast strain.[13][14]
Loss of this compound Yeast strain metabolizes larger oligosaccharides.Select a yeast strain that is known not to ferment oligosaccharides with a degree of polymerization of 4 or higher.[15]
Foul Odor or Contamination Growth of spoilage microorganisms.Ensure sterile conditions during setup and fermentation. Check the purity of the yeast culture.[16]
Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.

Experimental Protocol:

  • Resin Selection and Equilibration: Choose an appropriate ion exchange resin (cation or anion exchanger). Equilibrate the column with a starting buffer (typically 5-10 column volumes).[17]

  • Sample Preparation: Ensure the sample is dissolved in the starting buffer and that its ionic strength is low to promote binding. The pH of the sample should be adjusted to be at least 0.5 pH units different from the pI of any protein impurities.[18] The sample should be free of particulate matter.[19]

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with the starting buffer to remove unbound molecules.

  • Elution: Elute the bound molecules using a salt gradient (e.g., increasing NaCl concentration) or by changing the pH of the buffer.[20]

  • Fraction Collection: Collect fractions and analyze for the presence of this compound.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor Binding of this compound Incorrect buffer pH.For anion exchangers, increase the buffer pH. For cation exchangers, decrease the buffer pH.
High ionic strength of the sample.Desalt the sample using size exclusion chromatography or dilute it with the starting buffer.[18]
Resin fouling.Clean the resin according to the manufacturer's instructions. Common foulants include proteins and organic molecules.[7][8]
Low Recovery Target molecule is binding too strongly.Increase the ionic strength of the elution buffer or adjust the pH to reduce the charge of the target molecule.
Poor Resolution Inappropriate gradient slope.Optimize the salt gradient. A shallower gradient generally provides better resolution.
Column channeling.Ensure the column is packed correctly and that flow rates are appropriate.[8]
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.

Experimental Protocol:

  • Column and Mobile Phase Selection: Choose a column with a pore size suitable for the separation of this compound from smaller impurities. The mobile phase is typically a buffered aqueous solution.[6]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter to remove particulates.

  • Sample Injection: Inject a small volume of the sample (typically <2-5% of the column volume for analytical runs) onto the column.[6]

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will elute first. Monitor the eluent using a refractive index (RI) detector.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

Quantitative Data:

ParameterValueReference
Injection Volume<2-5% of column volume (analytical)[6]
5-10% of column volume (preparative)[6]
Flow Rate0.2–0.5 mL/min (analytical)[6]
pH Range6.5–8.0[6]

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate column pore size.Select a column with a pore size optimized for the molecular weight range of your sample.[6]
Sample overloading.Reduce the injection volume or the concentration of the sample.[6]
High flow rate.Decrease the flow rate to allow for better separation.[6]
Peak Tailing or Broadening Non-specific interactions with the column matrix.Add salt (e.g., 150-300 mM NaCl) to the mobile phase to minimize ionic interactions.[21]
Column contamination or degradation.Clean or replace the column.
Increased Backpressure Clogged column frit or tubing.Filter the sample before injection. Backflush the column or replace the frit if necessary.[21]
Sample precipitation on the column.Ensure the sample is fully soluble in the mobile phase.[21]

General Troubleshooting Workflow

This diagram provides a systematic approach to troubleshooting common issues during this compound purification.

Troubleshooting_Workflow start Start: Unexpected Purification Result issue_id Identify the Primary Issue start->issue_id low_yield Low Yield/ Recovery issue_id->low_yield low_purity Low Purity issue_id->low_purity pressure_issue High Backpressure/ No Flow issue_id->pressure_issue check_binding Check Binding/Elution Conditions (pH, Salt) low_yield->check_binding check_flowrate Verify Flow Rate low_yield->check_flowrate check_overloading Check for Sample Overloading low_purity->check_overloading check_column Inspect Column Condition (Clogging, Fouling) low_purity->check_column check_gradient Optimize Elution Gradient low_purity->check_gradient pressure_issue->check_column check_sample_prep Review Sample Preparation (Filtration, Buffer) pressure_issue->check_sample_prep solution_adjust_buffer Adjust Buffer Composition check_binding->solution_adjust_buffer solution_reduce_load Reduce Sample Load check_overloading->solution_reduce_load solution_adjust_flow Adjust Flow Rate check_flowrate->solution_adjust_flow solution_clean_column Clean/Replace Column check_column->solution_clean_column solution_refilter_sample Re-prepare/Filter Sample check_sample_prep->solution_refilter_sample solution_modify_gradient Modify Gradient Slope check_gradient->solution_modify_gradient

Caption: A general workflow for troubleshooting purification issues.

References

Technical Support Center: Isomaltotetraose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isomaltotetraose (B46569) (IMT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of IMT production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis of this compound and other isomalto-oligosaccharides (IMOs).

Issue 1: Low Yield of this compound

  • Question: My reaction is producing very low yields of the target this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low yields are a common challenge and can be attributed to several factors related to reaction conditions and substrate concentrations.

    • Sub-optimal Substrate Ratio: The ratio of the glucosyl donor (e.g., sucrose) to the acceptor (e.g., maltose) is critical. For the synthesis of long-chain IMOs (including this compound), a higher ratio of sucrose (B13894) to maltose (B56501) has been found to be optimal. For example, a 2:1 ratio of sucrose to maltose (w/v) has been shown to produce yields of 70-90% for IMOs with a degree of polymerization (DP) of 3-9.[1]

    • Inappropriate Substrate Concentration: Both low and excessively high substrate concentrations can limit the reaction. High concentrations of both sucrose (>90 mmol/L) and maltose (>150 mmol/L) have been shown to maximize the synthesis of isomalto-oligosaccharides.[2] However, at very high concentrations, substrate inhibition can occur. It is crucial to determine the optimal concentration range for your specific enzyme system.

    • Enzyme Activity and Stability: The activity of your enzyme (e.g., dextransucrase, α-glucosidase) may be compromised. Ensure the enzyme is stored correctly and that the reaction buffer, pH, and temperature are optimal for its activity.[3][4] Extreme pH or temperature can cause the enzyme to denature, leading to a dramatic decrease in reaction rate.[3][4]

    • Reaction Time: The optimal reaction time for maximizing the yield of total IMOs (DP2-DP6) from rice starch using transglucosidase was found to be 6 hours.[5] After this point, the concentration of IMOs may decrease while glucose increases.[5] Monitoring the reaction over time is essential.

Issue 2: High Levels of By-products (e.g., Dextran (B179266), Glucose)

  • Question: My final product contains a high concentration of unwanted by-products like dextran and residual glucose. How can I minimize their formation?

  • Answer: The formation of by-products is a significant challenge in achieving high-purity this compound.

    • Minimizing Dextran Synthesis: When using dextransucrase, dextran is a major competing product. Dextran synthesis is minimized at high acceptor (maltose) concentrations and low sucrose concentrations.[2] The presence of an acceptor like maltose represses dextran synthesis.[2]

    • Controlling Glucose Levels: High residual glucose can be an issue, particularly in processes starting from starch. One effective method to remove digestible sugars like glucose, maltose, and maltotriose (B133400) is through yeast fermentation after the enzymatic conversion.[6] Using Saccharomyces carlsbergensis or a combination with Saccharomyces cerevisiae can ferment these sugars, resulting in a high-purity IMO syrup with over 98% w/w of total sugars being IMOs.[6]

    • Shifting Product Specificity: The addition of glucose to the reaction mixture can shift the synthesis towards products with exclusively α(1→6)-linkages, which can enable the formation of this compound and increase the production of isomaltose (B16258) and isomaltotriose.[7][8]

Issue 3: Difficulties in Purification and Scaling Up

  • Question: I am struggling to purify this compound from the reaction mixture, and I'm concerned about the scalability of my process. What are the key challenges and solutions?

  • Answer: Purification is a major bottleneck in large-scale production, often accounting for a significant portion of the total cost.[9][10]

    • Purification Strategy: Sugars and isomalto-oligosaccharides are typically purified using chromatographic systems.[2] However, the similarity between different oligosaccharides makes separation challenging.[11] Techniques like size exclusion chromatography (SEC) can be used to separate molecules based on size, which is useful for removing salts and other small impurities.[12] For complex mixtures, a multi-step purification process involving different chromatography techniques (e.g., ion exchange, reversed-phase) may be necessary.[10][11]

    • General Scale-Up Challenges: Moving from a lab to an industrial scale introduces several complexities.[13][14]

      • Mass and Heat Transfer: In large bioreactors, ensuring uniform distribution of substrates, nutrients, oxygen, and temperature becomes difficult.[9][13][14]

      • Sterility: Maintaining a sterile environment is more challenging at a larger scale, increasing the risk of contamination.[9][14]

      • Downstream Processing: Equipment and methods used for purification at the lab scale may not be directly scalable. The entire downstream process needs to be re-optimized for larger volumes.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common enzymes used for this compound synthesis?

    • A1: The most common enzymes are glucosyltransferases. Dextransucrase (from Leuconostoc mesenteroides) is widely used, catalyzing the transfer of glucose units from sucrose to an acceptor like maltose.[2][15] Another key enzyme is α-glucosidase with transglucosidase activity, which can produce a series of IMOs from maltose.[16][17] Additionally, α-transglucosidase is used for large-scale production from starch substrates.[18]

  • Q2: Can I use whole cells instead of purified enzymes to reduce costs?

    • A2: Yes, using whole-cell biocatalysts is a viable strategy to reduce the costs associated with enzyme production, purification, and recovery.[17] Several microorganisms, such as Bacillus subtilis, have been used for the direct fermentation of maltose to produce long-chain IMOs.[16] This approach can simplify the process and improve economic feasibility for industrial-scale production.[17]

  • Q3: What are the optimal pH and temperature for the synthesis reaction?

    • A3: The optimal conditions depend heavily on the specific enzyme being used. Most enzymes have an optimal pH range where they exhibit maximum activity; extreme pH levels can cause denaturation.[3][4] Similarly, reaction rates increase with temperature up to an optimal point, after which the enzyme will denature.[3][4] For dextransucrase from Leuconostoc mesenteroides B-512F, reactions are often carried out at a pH of 5.2 and a temperature of 30°C.[19] It is essential to consult the literature for the specific enzyme you are using or perform optimization experiments.

  • Q4: Is it possible to control the degree of polymerization (DP) of the synthesized IMOs?

    • A4: Yes, the DP of the resulting oligosaccharides can be influenced by several factors. The choice of enzyme and the ratio of donor to acceptor substrates are key parameters.[18] For instance, using engineered dextransucrase variants allows for the production of IMOs and dextrans of controlled molecular weights.[20] Systematically changing the ratio of sucrose to maltose can also optimize for the synthesis of longer-chain IMOs.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on isomalto-oligosaccharide synthesis.

Table 1: Optimization of Substrate Concentrations for IMO Synthesis

EnzymeDonor SubstrateAcceptor SubstrateOptimal Concentration / RatioResulting IMO Yield/ProductivityReference
Dextransucrase (L. mesenteroides NRRL B-512F)SucroseMaltose100 mmol/L Sucrose, 200 mmol/L Maltose42.95 mmol/L.h productivity[2][15]
Dextransucrase (L. mesenteroides B-512F)SucroseMaltose2:1 ratio (e.g., 10% sucrose, 5% maltose w/v)70-90% yield (for DP3-DP9)[1]
α-glucosidase (Bacillus subtilis AP-1)Maltose-50 g/L Maltose36.33 g/L total IMOs (72.7% yield)[16]

Table 2: Composition of Isomalto-oligosaccharides from Different Processes

Starting MaterialEnzyme/OrganismIMO Product CompositionTotal IMO YieldReference
Rice StarchTransglucosidase21.39% Isomaltose (DP2), 19.62% Panose (DP3), 16.23% this compound (DP4), 26.71% Isomaltohexaose (DP6), 16.05% Glucose83.92%[5]
Maltose (50 g/L)Bacillus subtilis AP-1Series of IMOs with DP from 2 to 1472.7%[16]
Rice Crumb StarchTransglucosidase + Yeast Fermentation>98% w/w of total sugars (mainly isomaltose, panose, isomaltotriose)High Purity[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of IMOs using Dextransucrase

This protocol is based on the optimization studies for dextransucrase from Leuconostoc mesenteroides.[2][15]

  • Enzyme Preparation: Use a partially purified dextransucrase from Leuconostoc mesenteroides NRRL B-512F. The activity should be standardized (e.g., 1 IU/mL).

  • Reaction Mixture: Prepare a reaction solution in a temperature-controlled batch reactor. The solution should contain the desired concentrations of sucrose (donor) and maltose (acceptor) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2). Optimal concentrations have been reported around 100 mmol/L for sucrose and 200 mmol/L for maltose.[2]

  • Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiation: Start the reaction by adding the standardized enzyme solution to the substrate mixture.

  • Monitoring: Withdraw samples at regular intervals to monitor the progress of the reaction. The concentrations of substrates and products (fructose, glucose, different IMOs) can be analyzed using High-Performance Liquid Chromatography (HPLC).

  • Termination: Stop the reaction after the optimal time (e.g., by boiling the sample for 10 minutes to inactivate the enzyme).

  • Purification: Proceed with downstream purification steps, such as chromatography, to isolate the desired this compound fraction.

Protocol 2: Production and Purification of High-Purity IMOs

This protocol combines enzymatic synthesis with yeast fermentation for purification.[6]

  • Enzymatic Conversion:

    • Liquefy and saccharify a starch source (e.g., from rice crumbs or tapioca flour).

    • Convert the resulting syrup to a low-purity IMO mixture using a transglucosidase.

  • Yeast Fermentation for Purification:

    • Prepare a culture of Saccharomyces carlsbergensis (or a combination with S. cerevisiae).

    • Add the yeast cells to the low-purity IMO syrup.

    • Allow fermentation to proceed for approximately 3 days. The yeast will consume the residual digestible sugars (glucose, maltose, maltotriose).

  • Product Recovery:

    • Remove the yeast cells from the mixture (e.g., by centrifugation).

    • The resulting supernatant is a high-purity IMO syrup.

    • Further purification or concentration can be performed as needed.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis Reaction cluster_downstream Downstream Processing Substrate Substrate Preparation (e.g., Sucrose, Maltose) Reactor Batch Reactor Substrate->Reactor Enzyme Enzyme Solution (e.g., Dextransucrase) Enzyme->Reactor Buffer Buffer Preparation (pH, Temp Control) Buffer->Reactor Inactivation Enzyme Inactivation (e.g., Heat Treatment) Reactor->Inactivation Reaction Completion Purification Purification (e.g., Chromatography) Inactivation->Purification Analysis Product Analysis (HPLC) Purification->Analysis FinalProduct High-Purity This compound Purification->FinalProduct Analysis->FinalProduct

Caption: Experimental workflow for enzymatic synthesis of this compound.

troubleshooting_logic Start Problem: Low IMT Yield or Purity CheckYield Is the overall IMO yield low? Start->CheckYield CheckPurity Is the product purity low? Start->CheckPurity Sol_Substrate Action: Optimize Substrate Ratio & Concentration CheckYield->Sol_Substrate Yes Sol_Conditions Action: Verify Enzyme Activity, pH, Temp CheckYield->Sol_Conditions Yes Sol_Time Action: Optimize Reaction Time CheckYield->Sol_Time Yes Sol_Dextran Action: Increase Acceptor (Maltose) Concentration CheckPurity->Sol_Dextran High Dextran? Sol_Glucose Action: Add Yeast Fermentation Step CheckPurity->Sol_Glucose High Glucose? Sol_Purify Action: Refine Chromatography Method CheckPurity->Sol_Purify Mixture of IMOs?

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting Common Problems in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during key laboratory experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges efficiently.

Cell Culture

Contamination is a pervasive issue in cell culture that can lead to the loss of valuable time, resources, and irreplaceable cell lines.[1] Understanding the sources of contamination and implementing preventative measures are critical for maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium has suddenly turned cloudy and yellow. What is the likely cause and what should I do?

A1: A cloudy and yellowish medium is a strong indicator of bacterial contamination.[2][3] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH, which causes the phenol (B47542) red indicator to turn yellow.[2][4] You may also observe small, motile particles between your cells under a microscope.[2][3]

Immediate Actions:

  • Isolate and discard: Immediately remove the contaminated flask from the incubator to prevent cross-contamination of other cultures.[1]

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[2][4]

  • Review aseptic technique: Carefully review your laboratory's aseptic techniques with all personnel to prevent future occurrences.[1][2]

Q2: I see filamentous structures or small budding particles in my cell culture. What type of contamination is this?

A2: The presence of filamentous structures suggests mold contamination, while small, budding, oval or round particles indicate a yeast contamination.[2][5] Fungal and yeast contamination may not initially cause a significant pH change, but will eventually turn the medium yellowish over time.[2][5]

Recommended Actions:

  • Discard the culture: It is best practice to discard the contaminated culture to avoid further spread.[2]

  • Fungicide treatment (for irreplaceable cultures): In exceptional cases where the cell line is irreplaceable, you can attempt to salvage the culture by washing with PBS and treating with an antifungal agent like amphotericin B. However, this is not recommended for routine work as antifungals can be toxic to cells.[2]

Q3: My cells are growing slowly and appear unhealthy, but the medium is clear. What could be the problem?

A3: This could be a sign of Mycoplasma contamination.[2][6] Mycoplasma are very small bacteria that lack a cell wall and are therefore not visible with a standard light microscope and are resistant to common antibiotics like penicillin.[6] They can alter cell metabolism and gene expression, compromising experimental results.[4]

Troubleshooting Steps:

  • Mycoplasma testing: Use a specific Mycoplasma detection kit, such as a PCR-based assay, DNA staining (e.g., DAPI or Hoechst), or an ELISA kit, to confirm the presence of Mycoplasma.[1][6]

  • Treatment: If positive, treat the culture with specific anti-mycoplasma reagents.

  • Prevention: Quarantine all new cell lines and test them for Mycoplasma before introducing them into your general cell culture stocks.[2][3] Regularly test your cell lines, especially in a shared laboratory environment.[2]

Logical Relationship: Identifying and Mitigating Cell Culture Contamination

Troubleshooting Cell Culture Contamination Observe Observe signs of contamination (e.g., cloudy media, pH change, poor cell health) Microscopy Microscopic Examination Observe->Microscopy Identify Identify Contaminant Type Microscopy->Identify Bacterial Bacterial Identify->Bacterial Cloudy media, pH drop, motile particles Fungal Fungal/Yeast Identify->Fungal Filaments or budding particles Mycoplasma Mycoplasma (suspected) Identify->Mycoplasma Clear media, poor cell health Action Take Corrective Action Bacterial->Action Fungal->Action MycoTest Perform Mycoplasma Test Mycoplasma->MycoTest Discard Discard Contaminated Culture Action->Discard Decontaminate Decontaminate Workspace & Equipment Action->Decontaminate Review Review Aseptic Technique Action->Review MycoPositive Positive Result MycoTest->MycoPositive MycoNegative Negative Result MycoTest->MycoNegative TreatMyco Treat with Mycoplasma Removal Agents MycoPositive->TreatMyco InvestigateOther Investigate Other Causes (e.g., chemical contamination, media issues) MycoNegative->InvestigateOther TreatMyco->Discard If treatment fails

Caption: A flowchart for identifying and responding to common cell culture contaminants.

Polymerase Chain Reaction (PCR)

PCR is a powerful technique for amplifying specific DNA sequences, but it is highly sensitive to contamination and suboptimal reaction conditions, which can lead to unreliable results.[7]

Frequently Asked Questions (FAQs)

Q1: I see a band in my no-template control (NTC). What does this mean and how can I fix it?

A1: A band in the NTC indicates contamination of one or more of your PCR reagents or your workspace with template DNA or previously amplified PCR products (amplicons).[8][9]

Troubleshooting Steps:

  • Decontaminate your workspace: Clean your benchtops, pipettes, and equipment with a 10% bleach solution or a commercial DNA decontamination solution.[9]

  • Use dedicated reagents and equipment: Maintain separate sets of pipettes, reagents, and lab coats for pre-PCR (reagent preparation) and post-PCR (product analysis) areas to prevent carryover contamination.[7][10]

  • Aliquot reagents: Prepare small aliquots of your primers, dNTPs, and polymerase to minimize the risk of contaminating your stock solutions.[10]

  • Use aerosol-resistant filter tips: These tips prevent the introduction of contaminants from your pipettes into your reaction tubes.[10]

  • Replace reagents: If contamination persists, discard your current reagents (water, buffer, dNTPs, primers, and polymerase) and use fresh, certified nuclease-free stocks.[11]

Q2: I am not getting any PCR product, or the yield is very low.

A2: The absence or low yield of a PCR product can be caused by a variety of factors, including problems with the template DNA, primers, or reaction conditions.

Potential Causes and Solutions:

  • Template DNA issues:

    • Low template concentration: Increase the amount of template DNA in the reaction.[11]

    • Poor DNA quality: Ensure your DNA is free of inhibitors (e.g., salts, ethanol, phenol). You may need to re-purify your template.[12]

  • Primer problems:

    • Incorrect primer design: Verify that your primers are specific to your target sequence and have appropriate melting temperatures (Tm).[11]

    • Primer degradation: Use fresh primer dilutions.

  • Suboptimal reaction conditions:

    • Annealing temperature: The annealing temperature may be too high. Try lowering it in 2°C increments.[12]

    • Extension time: The extension time might be too short for your target length. A general rule is to allow 1 minute per kb of amplicon length.[13]

    • Number of cycles: Increase the number of PCR cycles in increments of 5.[11]

    • Component concentrations: Ensure that the concentrations of MgCl₂, dNTPs, and polymerase are optimal as recommended by the polymerase manufacturer.[14]

Q3: I am seeing multiple, non-specific bands on my gel.

A3: Non-specific bands can result from primers annealing to unintended sites on the template DNA or from the formation of primer-dimers.

Optimization Strategies:

  • Increase annealing temperature: Raising the annealing temperature increases the specificity of primer binding.[12]

  • Optimize MgCl₂ concentration: The concentration of magnesium ions affects primer annealing and enzyme activity. A titration may be necessary to find the optimal concentration.

  • Reduce primer concentration: High primer concentrations can promote non-specific binding and primer-dimer formation.[11]

  • Decrease template amount: Too much template DNA can sometimes lead to non-specific amplification.[15]

  • Hot-start PCR: Use a hot-start DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.

PCR Troubleshooting Workflow

PCR Troubleshooting Workflow cluster_0 No/Weak Signal Solutions cluster_1 Non-Specific Amplification Solutions cluster_2 Contamination Solutions Start PCR Experiment Result Analyze Gel Electrophoresis Results Start->Result NoBand No Band / Weak Band Result->NoBand MultipleBands Multiple / Non-Specific Bands Result->MultipleBands NTCBand Band in No-Template Control Result->NTCBand CorrectBand Correct Band Size & Intensity Result->CorrectBand TroubleshootNoBand Troubleshoot No/Weak Signal NoBand->TroubleshootNoBand TroubleshootMultiple Troubleshoot Non-Specific Amplification MultipleBands->TroubleshootMultiple TroubleshootNTC Troubleshoot Contamination NTCBand->TroubleshootNTC Success Successful Amplification CorrectBand->Success CheckTemplate Check Template Quality/Quantity TroubleshootNoBand->CheckTemplate OptimizeAnnealingTemp Optimize Annealing Temperature (Decrease) TroubleshootNoBand->OptimizeAnnealingTemp IncreaseCycles Increase Cycle Number TroubleshootNoBand->IncreaseCycles IncreaseAnnealingTemp Increase Annealing Temperature TroubleshootMultiple->IncreaseAnnealingTemp OptimizeMg Optimize MgCl2 Concentration TroubleshootMultiple->OptimizeMg ReducePrimers Reduce Primer Concentration TroubleshootMultiple->ReducePrimers Decontaminate Decontaminate Workspace TroubleshootNTC->Decontaminate UseFilterTips Use Filter Tips TroubleshootNTC->UseFilterTips FreshReagents Use Fresh Aliquoted Reagents TroubleshootNTC->FreshReagents

Caption: A logical workflow for diagnosing and solving common PCR problems.

Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. Common issues include high background, weak or no signal, and the appearance of non-specific bands.

Frequently Asked Questions (FAQs)

Q1: My western blot has a very high background, making it difficult to see my protein of interest.

A1: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.[16][17]

Solutions:

  • Optimize blocking:

    • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[18]

    • Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[18]

    • Consider switching to a different blocking agent, as some antibodies may cross-react with proteins in milk (like casein for phospho-specific antibodies).[16][19]

  • Adjust antibody concentrations:

    • Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[13][16]

  • Improve washing steps:

    • Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[16][18]

    • Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[18]

Q2: I am not detecting any signal, or the signal is very weak.

A2: A weak or absent signal can be due to problems with protein transfer, antibody activity, or the detection reagents.

Troubleshooting Checklist:

  • Confirm protein transfer: Stain the membrane with Ponceau S after transfer to visualize the proteins and ensure a successful transfer from the gel.

  • Check antibody activity:

    • Ensure your primary and secondary antibodies are stored correctly and have not expired.

    • Increase the antibody concentration or incubation time (e.g., overnight at 4°C for the primary antibody).

  • Verify detection reagents: Make sure your ECL substrate or fluorescent dyes are not expired and have been prepared correctly.

  • Increase protein load: If your target protein is of low abundance, you may need to load more protein onto the gel.[7]

Q3: I see multiple bands on my blot in addition to my band of interest.

A3: The presence of unexpected bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.[20][21]

Potential Causes and Solutions:

  • Non-specific antibody binding:

    • Decrease the concentration of the primary or secondary antibody.[20][21]

    • Perform a secondary antibody-only control (incubate the blot with only the secondary antibody) to check for non-specific binding of the secondary antibody.[16]

  • Protein degradation: Add protease inhibitors to your lysis buffer to prevent protein degradation by proteases released during sample preparation.[20][21]

  • Protein modifications or isoforms: Your protein may exist as different isoforms or have post-translational modifications that affect its migration on the gel. Check the literature for your protein of interest.[21]

  • Multimer formation: Some proteins can form dimers or multimers, especially if the sample was not fully reduced. Ensure your sample buffer contains a sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol) and that the sample is adequately heated before loading.[22]

Quantitative Data Summary: Antibody Dilutions
Antibody TypeSourceTypical Starting Dilution Range
Primary Antibody Serum/Tissue Culture Supernatant1:100 - 1:1,000[23]
Purified Monospecific Antibody1:500 - 1:10,000[23]
Ascites Fluid1:1,000 - 1:100,000[23]
Secondary Antibody HRP/AP Conjugated1:1,000 - 1:20,000
Fluorescent Conjugated1:5,000 - 1:50,000

Note: These are general guidelines. The optimal dilution must be determined empirically for each antibody and experiment.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive immunoassay used for quantifying proteins and other molecules. Common problems include high background, poor standard curves, and weak signals.[24][25]

Frequently Asked Questions (FAQs)

Q1: My ELISA plate has high background in all wells.

A1: High background can obscure the specific signal and is often caused by non-specific binding of antibodies or insufficient washing.[26]

Solutions:

  • Improve washing: Increase the number of wash steps and the soaking time during washes to effectively remove unbound reagents.[25][26]

  • Optimize blocking: Ensure that the blocking buffer is appropriate for your assay and that the incubation time is sufficient (e.g., 1-2 hours at room temperature).

  • Check antibody concentrations: Titrate your detection antibody to a lower concentration to reduce non-specific binding.

  • Prevent evaporation: Use plate sealers during incubation steps to prevent the wells from drying out, especially at the edges of the plate ("edge effects").[24][26]

Q2: My standard curve is poor (low R² value, non-linear).

A2: A reliable standard curve is crucial for accurate quantification. A poor standard curve can result from pipetting errors, improper standard preparation, or using the wrong curve-fitting model.[27][28]

Troubleshooting Steps:

  • Verify standard preparation:

    • Ensure the standard was reconstituted correctly according to the manufacturer's instructions.[27]

    • Double-check your serial dilution calculations and pipetting technique.[8][27]

    • Use fresh standards, as degraded standards will give lower than expected optical density (OD) values.[27][28]

  • Check pipetting technique:

    • Use calibrated pipettes and change tips for each standard, sample, and reagent.[8]

    • Ensure there are no air bubbles in the wells before reading the plate.[28]

  • Select the appropriate curve fit: Use the curve-fitting model recommended by the kit manufacturer (e.g., four-parameter logistic fit).[27]

Q3: I am getting a weak or no signal for my samples and standards.

A3: A weak or absent signal indicates a problem with one of the critical components of the assay.[24][25]

Potential Causes:

  • Reagent issues:

    • Check the expiration dates of all reagents.[24]

    • Ensure that reagents were stored correctly and brought to room temperature before use.[24]

  • Incorrect reagent addition: Double-check that all reagents were added in the correct order and at the correct dilutions.[24]

  • Inactive enzyme or substrate: The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate may be expired or was improperly prepared.

  • Insufficient incubation times: Ensure that you are following the recommended incubation times for each step.[24]

ELISA Workflow and Key Checkpoints

ELISA Workflow and Troubleshooting Checkpoints cluster_checks Key Checkpoints Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Non-specific Sites Coating->Blocking Wash Check1 Correct Coating Concentration & Buffer Coating->Check1 Sample 3. Add Standards & Samples Blocking->Sample Wash Check2 Sufficient Blocking Time & Reagent Blocking->Check2 Check6 Proper Washing Technique Blocking->Check6 DetectionAb 4. Add Detection Antibody Sample->DetectionAb Wash Check3 Accurate Standard Dilutions & Pipetting Sample->Check3 Sample->Check6 EnzymeConj 5. Add Enzyme Conjugate DetectionAb->EnzymeConj Wash Check4 Correct Antibody Concentration & Incubation DetectionAb->Check4 DetectionAb->Check6 Substrate 6. Add Substrate & Develop EnzymeConj->Substrate Wash Check5 Active Enzyme & Substrate EnzymeConj->Check5 EnzymeConj->Check6 Stop 7. Add Stop Solution Substrate->Stop Read 8. Read Plate Stop->Read

Caption: A diagram of the ELISA workflow with critical troubleshooting checkpoints.

Recombinant Protein Expression & Purification

Low yield and poor solubility are common challenges in recombinant protein production.[16][29] Optimization of expression conditions and purification strategies is often necessary.

Frequently Asked Questions (FAQs)

Q1: I am not observing any expression of my recombinant protein.

A1: The absence of expression can be due to issues with the expression vector, host strain, or induction conditions.

Troubleshooting Steps:

  • Verify your construct: Sequence your plasmid to ensure the gene of interest is in the correct reading frame and free of mutations.[21]

  • Check codon usage: The codon usage of your gene may not be optimal for the expression host (e.g., E. coli). Rare codons can stall translation and reduce protein yield.[21][30] Consider codon optimization and gene synthesis.[10][24][31]

  • Optimize induction:

    • Verify that you are using the correct inducer (e.g., IPTG) at the optimal concentration.[21]

    • Ensure your inducer stock is not degraded.

  • Assess protein toxicity: Your protein may be toxic to the host cells, leading to cell death upon induction. Try using a vector with tighter regulation of basal expression or a different host strain.[30]

Q2: My protein is expressed, but it is insoluble and forms inclusion bodies.

A2: High-level expression in E. coli often leads to the formation of insoluble protein aggregates called inclusion bodies.[16]

Strategies to Improve Solubility:

  • Lower expression temperature: Reducing the post-induction temperature (e.g., to 18-25°C) slows down protein synthesis, which can promote proper folding.[30][32]

  • Reduce inducer concentration: Using a lower concentration of the inducer can decrease the rate of protein expression and reduce aggregation.[32]

  • Use a different expression host: Some E. coli strains are engineered to facilitate disulfide bond formation or contain chaperone plasmids that can aid in protein folding.

  • Co-express with chaperones: Molecular chaperones can assist in the proper folding of your target protein.

  • Use a solubility-enhancing fusion tag: Fusing your protein to a highly soluble partner (e.g., MBP, GST) can improve its solubility.

Q3: I have good expression, but I lose most of my protein during purification.

A3: Low recovery after purification can be due to inefficient cell lysis, protein degradation, or suboptimal purification conditions.[33]

Potential Issues and Solutions:

  • Inefficient cell lysis: Ensure your lysis method (e.g., sonication, French press) is effectively breaking open the cells. You can check this by microscopy.

  • Protein degradation: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.[30]

  • Suboptimal buffer conditions: The pH, salt concentration, or additives in your purification buffers may not be optimal for your protein's stability and binding to the resin.[33]

  • Issues with affinity tag: The affinity tag on your protein may be inaccessible or cleaved, preventing it from binding to the purification resin.[33]

Quantitative Data Summary: Optimizing Protein Expression
ParameterStandard ConditionOptimization StrategyRationale
Temperature 37°CLower to 18-30°CSlows protein synthesis, promotes proper folding[14][30]
Inducer (IPTG) Conc. 1 mMReduce to 0.1-0.5 mMDecreases expression rate, reduces inclusion body formation[30]
Host Strain Standard (e.g., BL21(DE3))Use specialized strainsStrains with rare tRNAs or chaperones can improve expression[24]
Fusion Tags None or small tag (e.g., His)Use solubility-enhancing tags (e.g., MBP, GST)Increases the solubility of the fusion protein

Experimental Protocols

Polymerase Chain Reaction (PCR) Protocol

This protocol outlines the steps for a standard PCR.

1. Reaction Setup:

  • On ice, prepare a master mix containing all components except the template DNA. This ensures consistency across multiple reactions.[13]
  • For a typical 50 µL reaction, the components are:
  • 10X PCR Buffer: 5 µL
  • 10 mM dNTPs: 1 µL
  • 10 µM Forward Primer: 2.5 µL
  • 10 µM Reverse Primer: 2.5 µL
  • Taq DNA Polymerase (5 U/µL): 0.25 µL
  • Nuclease-free water: to a final volume of 49 µL (adjust as needed)
  • Aliquot 49 µL of the master mix into individual PCR tubes.
  • Add 1 µL of template DNA (1-10 ng of plasmid DNA or 20-200 ng of genomic DNA) to each tube.
  • For the no-template control (NTC), add 1 µL of nuclease-free water instead of template DNA.

2. Thermal Cycling:

  • Place the PCR tubes in a thermal cycler and run the following program:
  • Initial Denaturation: 95°C for 2-5 minutes.
  • 30-35 Cycles:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
  • Extension: 72°C for 1 minute per kb of product length.
  • Final Extension: 72°C for 5-10 minutes.
  • Hold: 4°C.

3. Analysis:

  • Analyze the PCR products by running 5-10 µL of the reaction on an agarose (B213101) gel with a DNA ladder to confirm the size and yield of the amplicon.

Western Blot Protocol

This protocol provides a general workflow for western blotting.

1. Sample Preparation and Gel Electrophoresis:

  • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates.
  • Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  • Load the samples and a protein ladder onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

2. Protein Transfer:

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
  • After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

3. Blocking and Antibody Incubations:

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
  • Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
  • Wash the membrane again three times for 5-10 minutes each with wash buffer.

4. Detection:

  • For chemiluminescent detection, incubate the membrane with an ECL substrate according to the manufacturer's instructions.
  • Capture the signal using X-ray film or a digital imager.

General Cell Culture Protocol (Subculturing Adherent Cells)

This protocol describes the basic steps for passaging adherent cells.

1. Preparation:

  • Warm the cell culture medium, trypsin-EDTA, and PBS to 37°C in a water bath.
  • Sterilize the biosafety cabinet with 70% ethanol.

2. Cell Dissociation:

  • Aspirate the old medium from the cell culture flask.
  • Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.
  • Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer.
  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. You can monitor detachment under a microscope.
  • Once the cells are detached, add pre-warmed complete medium to the flask to inactivate the trypsin.

3. Cell Seeding:

  • Gently pipette the cell suspension up and down to create a single-cell suspension.
  • Transfer a fraction of the cell suspension (e.g., 1/3 to 1/10, depending on the desired split ratio) to a new flask containing pre-warmed complete medium.
  • Gently rock the new flask to ensure an even distribution of cells.
  • Label the flask with the cell line name, passage number, and date.
  • Return the flask to the incubator.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)

This is a general protocol for a sandwich ELISA.

1. Plate Coating:

  • Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
  • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate three times with wash buffer.
  • Prepare serial dilutions of your standard protein in blocking buffer.
  • Add 100 µL of your standards and samples to the appropriate wells.
  • Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of the diluted biotinylated detection antibody to each well.
  • Incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of streptavidin-HRP conjugate to each well.
  • Incubate for 20-30 minutes at room temperature in the dark.

6. Substrate Development and Measurement:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
  • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
  • Read the absorbance at 450 nm on a microplate reader.
  • Generate a standard curve and calculate the concentration of the target protein in your samples.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isomaltotetraose and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomaltotetraose (B46569), Maltotetraose (B33255), and Cellotetraose (B13520)

This guide provides a detailed comparison of the biological activities of this compound and its key isomers, maltotetraose and cellotetraose. The information presented herein is curated from experimental data to assist researchers and professionals in drug development and related fields in understanding the distinct and overlapping functionalities of these tetrasaccharides.

Comparative Biological Activities

The primary biological activities of this compound, maltotetraose, and cellotetraose are summarized below, with a focus on their prebiotic effects and other notable bioactivities.

Biological ActivityThis compoundMaltotetraoseCellotetraose
Prebiotic Effect
Stimulation of BifidobacteriumStimulates the growth of Bifidobacterium species.[1]A mixture of malto-oligosaccharides (MOS), including maltotetraose, has been shown to significantly increase the proliferation of Bifidobacterium breve.[2][3][4][5]Cello-oligosaccharides (COS), including cellotetraose, support the growth of beneficial probiotic strains, including Bifidobacterium spp.[6][7]
Stimulation of LactobacillusIsomalto-oligosaccharides (IMOs) selectively stimulate the growth of Lactobacillus species.[1]While some studies on MOS show an increase in total beneficial bacteria, the specific effect on Lactobacillus can vary.[2][3]COS-rich hydrolysate supports the growth of Lactobacillus spp.[6][7]
Short-Chain Fatty Acid (SCFA) ProductionFermentation of IMOs by gut microbiota leads to the production of SCFAs.[8][9][10] An in vivo study on isomaltulose (a disaccharide isomer) showed increased concentrations of propionate (B1217596) and butyrate (B1204436) in rats.[11]Fermentation of MOS (containing maltotetraose) by human fecal microbiota leads to the production of SCFAs, including acetate (B1210297), propionate, and butyrate.[2][3][4][5]Fermentation of COS by human fecal microbiota leads to high production of acetate and propionate.[6][7][12]
Digestibility Isomalto-oligosaccharides are generally considered to be partially or slowly digestible by human intestinal enzymes.[9] The α-1,6 glycosidic linkages in this compound are more resistant to hydrolysis than the α-1,4 linkages of maltotetraose.[9][13]Malto-oligosaccharides are digestible in the small intestine by human intestinal glucoamylase-maltase.[14] However, some studies suggest partial degradation of MOS by intestinal enzymes.[2][3][4][5]Cello-oligosaccharides, with their β-1,4 glycosidic bonds, are indigestible by human intestinal enzymes and reach the colon intact.[15]
Other Biological Activities Induces dextranase (B8822743) synthesis.[1]Inhibits TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in vascular smooth muscle cells.[16] Exhibits antibacterial activity against certain plant pathogens.Triggers defense-like responses in plants.[15] Induces the expression of cellulolytic enzymes in some fungi.

Signaling Pathways and Mechanisms of Action

This compound: Prebiotic Activity Workflow

This compound primarily exerts its biological effects through its prebiotic activity. Being largely indigestible in the upper gastrointestinal tract, it reaches the colon where it is fermented by beneficial bacteria. This process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

G cluster_gut Gastrointestinal Tract This compound This compound Upper GI Tract Upper GI Tract This compound->Upper GI Tract Ingestion Colon Colon Upper GI Tract->Colon Limited Digestion Gut Microbiota Gut Microbiota Colon->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Production of Physiological Effects Physiological Effects SCFAs->Physiological Effects Leads to

Caption: Workflow of this compound's Prebiotic Action.

Maltotetraose: Inhibition of TNF-α-Induced ICAM-1 Expression

Maltotetraose has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in vascular smooth muscle cells. This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.[16]

G cluster_tnf TNF-α Signaling Pathway TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IκB Kinase TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to ICAM-1 Gene ICAM-1 Gene Nucleus->ICAM-1 Gene activates transcription of ICAM-1 Expression ICAM-1 Expression ICAM-1 Gene->ICAM-1 Expression Maltotetraose Maltotetraose Maltotetraose->NF-κB inhibits activation

Caption: Maltotetraose inhibits TNF-α induced ICAM-1 expression.

Cellotetraose: Induction of Plant Defense Responses

Cellotetraose, as a cellulose (B213188) degradation product, can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering defense responses. This involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the subsequent activation of WRKY transcription factors, which regulate the expression of defense-related genes.

G cluster_plant_defense Plant Defense Signaling Cellotetraose Cellotetraose Receptor Receptor Cellotetraose->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates WRKY WRKY Transcription Factor MAPK->WRKY phosphorylates Nucleus Nucleus WRKY->Nucleus translocates to Defense Genes Defense Genes Nucleus->Defense Genes activates transcription of Defense Response Defense Response Defense Genes->Defense Response

Caption: Cellotetraose-induced plant defense signaling cascade.

Experimental Protocols

In Vitro Prebiotic Activity Assay

This protocol outlines a general method for assessing the prebiotic activity of oligosaccharides using in vitro fermentation with human fecal microbiota.

1. Materials:

  • Test oligosaccharides (this compound, Maltotetraose, Cellotetraose)

  • Positive control (e.g., Fructooligosaccharides - FOS)

  • Negative control (no carbohydrate)

  • Basal medium (e.g., containing peptone, yeast extract, salts)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber

  • pH meter

  • Gas chromatograph (for SCFA analysis)

  • Equipment for microbial DNA extraction and sequencing (for microbiota analysis)

2. Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples and prepare a 10% (w/v) slurry in a pre-reduced anaerobic buffer.

  • Fermentation Setup: In an anaerobic chamber, add the test oligosaccharide (e.g., 1% w/v) to the sterile basal medium in fermentation vessels. Inoculate with the fecal slurry. Include positive and negative controls.

  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 0, 12, 24, 48 hours).

  • Sampling and Analysis:

    • pH Measurement: Measure the pH of the culture at each time point.

    • Microbiota Analysis: Extract microbial DNA from samples at different time points for 16S rRNA gene sequencing to determine changes in the microbial community composition.

    • SCFA Analysis: Centrifuge the samples and analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.

Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol provides a method for the quantification of SCFAs from fermentation samples.

1. Sample Preparation:

  • Centrifuge the fermentation samples to pellet bacterial cells and debris.

  • Acidify the supernatant with a strong acid (e.g., perchloric acid) to protonate the SCFAs.

  • Add an internal standard (e.g., 2-ethylbutyric acid).

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether).

  • Dry the organic phase and reconstitute in a suitable solvent for GC analysis.

2. GC Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A column suitable for SCFA analysis (e.g., a fused-silica capillary column with a free fatty acid phase).

  • Temperature Program: Use a temperature gradient to separate the different SCFAs.

  • Quantification: Prepare standard curves for each SCFA (acetate, propionate, butyrate) using known concentrations. Calculate the concentration of SCFAs in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard.

Inhibition of TNF-α-induced ICAM-1 Expression Assay

This protocol describes a method to evaluate the inhibitory effect of a compound on TNF-α-induced ICAM-1 expression in vascular smooth muscle cells (VSMCs).

1. Materials:

  • Mouse vascular smooth muscle cells (e.g., MOVAS-1)

  • Cell culture medium and supplements

  • Recombinant mouse TNF-α

  • Maltotetraose

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blotting or flow cytometry targeting ICAM-1

2. Procedure:

  • Cell Culture: Culture MOVAS-1 cells to near confluency.

  • Treatment: Pre-treat the cells with different concentrations of maltotetraose for a specified time (e.g., 1 hour).

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for a further period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

  • Analysis:

    • mRNA Expression: Extract total RNA from the cells and perform qRT-PCR to quantify the relative expression of the Icam1 gene, normalized to a housekeeping gene.

    • Protein Expression: Analyze ICAM-1 protein levels by Western blotting of cell lysates or by flow cytometry of cell surface expression using an anti-ICAM-1 antibody.

This guide provides a foundational comparison of this compound and its isomers. Further direct comparative studies are warranted to fully elucidate their distinct biological potentials.

References

A Comparative Guide to Confirming the Purity of Synthesized Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized oligosaccharides like isomaltotetraose (B46569), ensuring the purity of the final product is a critical step. The presence of impurities, such as other oligosaccharides with different degrees of polymerization (DP) or linkage types, residual starting materials, or byproducts, can significantly impact experimental outcomes and the efficacy of potential therapeutics. This guide provides a comparative overview of the most common analytical techniques used to assess the purity of synthesized this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques for this compound Purity Assessment

A multi-pronged analytical approach is often the most effective strategy for the comprehensive purity assessment of synthesized this compound. Each technique offers unique advantages in terms of sensitivity, resolution, and the type of information it provides. The following table summarizes the key performance characteristics of the most widely employed methods.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedResolutionSensitivityThroughputKey AdvantagesLimitations
HPAE-PAD Anion-exchange chromatography at high pH with electrochemical detection.Quantitative analysis of carbohydrate composition, including isomers.Very HighPicomoleModerateHigh selectivity and sensitivity for carbohydrates without derivatization.[1][2][3]Not directly compatible with MS; response factors can vary between oligosaccharides.[4]
HPLC-RID/ELSD Separation based on polarity (hydrophilic interaction) or size, with detection based on refractive index or light scattering.Quantitative analysis of major components.Good to HighNanomole to MicromoleHighRobust and widely available; suitable for quantifying bulk purity.[5]Lower sensitivity than HPAE-PAD or MS; RID is sensitive to temperature and pressure fluctuations.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed structural information, including linkage analysis and anomeric configuration.[6][7]N/A (provides structural data)MilligramLowProvides unambiguous structural confirmation and can identify and quantify impurities with known structures.[5][8]Requires relatively large sample amounts; complex spectra can be challenging to interpret for mixtures.[6]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Molecular weight determination and fragmentation analysis for structural elucidation.[9][10]Very HighFemtomole to PicomoleHighHigh sensitivity and ability to analyze complex mixtures, especially when coupled with chromatography (LC-MS).[10][11]May not distinguish between isomers without tandem MS (MS/MS) or chromatographic separation.[9][10]

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Methodology: HPAE-PAD is a powerful technique for the high-resolution separation of oligosaccharides.[1][2][3][12] The separation is based on the weak acidity of carbohydrates, which are ionized at high pH, allowing them to be separated on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization.[13]

Protocol:

  • Sample Preparation: Dissolve the synthesized this compound in deionized water to a final concentration of 10-100 µg/mL.

  • Chromatographic System: Utilize a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A Dionex CarboPac™ PA100 column (or equivalent) is suitable for oligosaccharide separations.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example:

    • Eluent A: 150 mM Sodium Hydroxide

    • Eluent B: 150 mM Sodium Hydroxide with 500 mM Sodium Acetate

  • Gradient Program:

    • 0-20 min: 0-50% B

    • 20-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30-35 min: Re-equilibration with 0% B

  • Detection: Use a standard carbohydrate waveform for the pulsed amperometric detector.

  • Analysis: The purity is determined by the peak area percentage of this compound relative to the total area of all carbohydrate peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized this compound.[5][6][7] Both ¹H and ¹³C NMR provide detailed information about the glycosidic linkages, the anomeric configuration (α or β), and the overall structure of the oligosaccharide.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for complete structural assignment.

  • Analysis: Compare the acquired spectra with known spectra of pure this compound. The presence of unexpected signals may indicate impurities. The relative integration of signals can be used for quantification of impurities if their structures are known.

Mass Spectrometry (MS)

Methodology: Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of the synthesized this compound and identifying potential impurities based on their mass-to-charge ratio.[9][10] Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used.[10]

Protocol:

  • Sample Preparation:

    • For MALDI-MS: Dissolve the sample in deionized water (1 mg/mL). Mix the sample solution 1:1 (v/v) with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

    • For ESI-MS: Dissolve the sample in a solvent compatible with electrospray, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate, to a concentration of 1-10 µg/mL.

  • Mass Spectrometer: Acquire the mass spectrum in the positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for oligosaccharides.

  • Analysis: The expected mass for this compound ([C₂₄H₄₂O₂₁]) is 666.58 g/mol . The presence of ions corresponding to other degrees of polymerization (e.g., DP3, DP5) or other modifications would indicate impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.[9]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for confirming the purity of synthesized this compound, integrating the key analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis This compound Synthesis Purification Initial Purification (e.g., Size-Exclusion Chromatography) Synthesis->Purification HPAEC HPAE-PAD (Quantitative Purity) Purification->HPAEC Primary Screen HPLC HPLC-RID/ELSD (Bulk Purity) Purification->HPLC Alternative Screen MS Mass Spectrometry (Molecular Weight) Purification->MS Initial MW Check NMR NMR Spectroscopy (Structural Confirmation) HPAEC->NMR If purity >95% Impure Further Purification Required HPAEC->Impure Purity <95% HPLC->NMR If purity >95% HPLC->Impure Purity <95% Pure Pure this compound (>99%) NMR->Pure Structure Confirmed NMR->Impure Impurities Detected MS->NMR Confirm MW

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for assay development, diagnostic accuracy, and therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against isomaltotetraose (B46569) with related oligosaccharide structures, supported by experimental data and detailed protocols.

Antibodies developed against specific carbohydrate epitopes, such as this compound, a key component of dextran (B179266), often exhibit varying degrees of cross-reactivity with structurally similar molecules. This phenomenon arises when an antibody's antigen-binding site recognizes and binds to epitopes on molecules other than the one used for immunization. The extent of this cross-reactivity is a critical factor in the validation and application of these antibodies.

Performance Comparison: Cross-Reactivity with Related Structures

Antibodies raised against this compound, a tetrasaccharide of α-1,6-linked glucose residues, demonstrate significant binding to dextran, a polysaccharide composed of the same repeating units. The affinity of these antibodies tends to increase with the length of the isomaltosyl chain.

Monoclonal antibodies, such as clone DX1, which was generated using stearyl-isomaltotetraose as the immunogen, have been shown to bind more effectively to longer dextran polymers than to the immunizing hapten itself.[1][2] This suggests that the antibody's combining site can accommodate a larger portion of the dextran chain, leading to a more stable interaction.

Studies on polyclonal antibodies elicited by isomaltosyl oligosaccharides of varying lengths (from isomaltose (B16258), IM2, to isomaltoheptaose, IM7) have shown that these antibodies are specific for the α-1,6 linkage and cross-react with dextran.[3] While detailed quantitative comparisons across a full panel of related simple sugars are not extensively tabulated in single reports, the general principle of chain-length dependence on binding affinity is a recurring theme. For instance, competitive ELISA data for the DX1 monoclonal antibody shows strong inhibition by dextran, while sucrose, a disaccharide of glucose and fructose (B13574), shows no significant inhibition, highlighting the antibody's specificity for the isomaltose family of structures.[1][2]

Below is a summary of observed cross-reactivity based on available data:

Structure Chemical Description Relative Cross-Reactivity with Anti-Isomaltotetraose Antibodies Supporting Evidence
Dextran Polysaccharide of α-1,6-linked glucoseHighStrong binding and inhibition observed in ELISA and other immunoassays.[1][2]
Isomalto-oligosaccharides (longer than tetrasaccharide) Oligomers of α-1,6-linked glucose (e.g., isomaltoheptaose)HighAntibodies raised against this compound bind effectively to longer chain oligosaccharides.
Isomaltotriose Trisaccharide of α-1,6-linked glucoseModerate to HighPart of the structural motif recognized by the antibody.
Isomaltose Disaccharide of α-1,6-linked glucoseModerateRecognized by the antibody, but likely with lower affinity than longer chains.[3]
Glucose MonosaccharideLow to NegligibleGenerally does not significantly inhibit the binding of anti-isomaltotetraose antibodies.[4]
Sucrose Disaccharide of glucose and fructose (α-1,2 linkage)NegligibleUsed as a negative control in competitive ELISAs, showing no cross-reactivity.[1][2]
β-glucan Polysaccharide of β-linked glucoseNegligibleThe antibody's specificity for the α-1,6 linkage prevents significant binding.[4]
Starch Polysaccharide of α-1,4 and α-1,6-linked glucoseLow to NegligibleThe predominance of α-1,4 linkages limits cross-reactivity.[4]

Experimental Methodologies

The determination of antibody cross-reactivity relies on robust and quantitative immunoassays. The two primary methods employed for this purpose are the Quantitative Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) and the Quantitative Precipitin Assay.

Quantitative Inhibition ELISA Protocol

This assay measures the ability of a soluble inhibitor (the cross-reactant) to compete with a coated antigen for binding to a specific antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen (e.g., Dextran or this compound-conjugate)

  • Anti-Isomaltotetraose Antibody

  • Serial dilutions of inhibitor oligosaccharides (e.g., isomaltose, isomaltotriose, glucose)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Competitive Inhibition: In a separate plate or tubes, pre-incubate the anti-isomaltotetraose antibody at a fixed, predetermined concentration with serial dilutions of the inhibitor oligosaccharides for 1-2 hours.

  • Incubation: Transfer the antibody-inhibitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies and inhibitors.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The degree of inhibition is calculated relative to the signal from a control well with no inhibitor.

Quantitative Precipitin Assay Protocol

This classical technique measures the formation of an insoluble immune complex when a multivalent antigen and a specific antibody are mixed in optimal proportions.

Materials:

  • Anti-Isomaltotetraose Antibody solution

  • Serial dilutions of Dextran (antigen)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or protein quantification assay

Procedure:

  • Reaction Setup: In a series of small test tubes, add a constant amount of the anti-isomaltotetraose antibody solution.

  • Antigen Addition: To each tube, add increasing amounts of the dextran solution. Include a control tube with antibody only.

  • Incubation: Incubate the tubes at 37°C for 1-2 hours, followed by incubation at 4°C for 24-48 hours to allow for complete precipitation of the immune complexes.

  • Centrifugation: Pellet the precipitate by centrifugation.

  • Washing: Carefully remove the supernatant and wash the pellet with cold PBS. Repeat the centrifugation and washing steps.

  • Quantification: Dissolve the washed precipitate in a suitable buffer (e.g., 0.1 M NaOH) and determine the amount of protein (antibody) in the precipitate using a spectrophotometer (measuring absorbance at 280 nm) or a colorimetric protein assay.

  • Data Analysis: Plot the amount of precipitate versus the amount of antigen added to generate a precipitin curve. The curve will show regions of antibody excess, equivalence, and antigen excess.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflow for determining antibody cross-reactivity.

G cluster_coating Plate Coating & Blocking cluster_inhibition Competitive Inhibition cluster_binding Binding & Detection cluster_result Result Interpretation p1 Coat plate with This compound-conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 b1 Add Ab-inhibitor mix to plate p4->b1 i1 Mix Anti-Isomaltotetraose Ab with inhibitor (e.g., Isomaltose) i1->b1 i2 Mix Anti-Isomaltotetraose Ab with no inhibitor (Control) i2->b1 b2 Incubate b1->b2 b3 Wash b2->b3 b4 Add Enzyme-conjugated Secondary Ab b3->b4 b5 Wash b4->b5 b6 Add Substrate b5->b6 b7 Read Absorbance b6->b7 r1 High Absorbance (Low Inhibition) b7->r1 No/Weak Inhibitor r2 Low Absorbance (High Inhibition) b7->r2 Strong Inhibitor

Competitive Inhibition ELISA Workflow

G cluster_prep Reaction Preparation cluster_reaction Immune Complex Formation cluster_quant Precipitate Quantification cluster_analysis Data Analysis prep1 Prepare serial dilutions of Dextran prep2 Add constant amount of Anti-Isomaltotetraose Ab to each tube prep1->prep2 react1 Incubate at 37°C prep2->react1 react2 Incubate at 4°C react1->react2 quant1 Centrifuge to pellet precipitate react2->quant1 quant2 Wash pellet with cold PBS quant1->quant2 quant3 Dissolve precipitate quant2->quant3 quant4 Measure protein concentration quant3->quant4 analysis1 Plot Precipitate Amount vs. Antigen Amount quant4->analysis1 analysis2 Identify Equivalence Zone analysis1->analysis2

References

A Comparative Analysis of the Physicochemical Properties of Isomaltotetraose and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of isomaltotetraose (B46569) against other common sugars, namely glucose, fructose (B13574), sucrose, and maltose. Understanding these properties is crucial for various applications in research, food science, and pharmaceutical development, where sugar molecules are often utilized as excipients, bulking agents, or active ingredients. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a relevant metabolic pathway.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and other selected sugars based on available data. It is important to note that while extensive data exists for common monosaccharides and disaccharides, specific experimental values for this compound are less prevalent in publicly accessible literature.

PropertyThis compoundGlucoseFructoseSucroseMaltose
Molecular Formula C₂₄H₄₂O₂₁C₆H₁₂O₆C₆H₁₂O₆C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁
Molecular Weight ( g/mol ) 666.58180.16180.16342.30342.30
Type of Sugar Oligosaccharide (Tetrasaccharide)MonosaccharideMonosaccharideDisaccharideDisaccharide
Melting Point (°C) >210 (decomposes)[1]146 (α-D-glucose)[2], 150 (β-D-glucose)[2]103[3][4][5][6][7]186 (decomposes)[8][9][10][11]160-165[12][13][14]
Solubility in Water ( g/100 mL at 20-25°C) 25[15]91[2]~400[7]203.9[8][9]108[12][14]
Hygroscopicity Low[16]ModerateHigh[3][5]LowModerate
Viscosity of Aqueous Solution Data not availableIncreases with concentration[6][17][18]Increases with concentration[18]Increases with concentration[7][14][18][19][20][21]Increases with concentration
Caramelization Temperature (°C) Data not available~160~110~160-170~180
Maillard Reaction Participates[17]High reactivityHigher reactivity than glucose[7]Non-reducing sugar; hydrolyzes to glucose and fructose which then participateReducing sugar; participates

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for determining key physicochemical properties of sugars.

Determination of Solubility

Objective: To determine the maximum amount of a sugar that can be dissolved in a specific amount of solvent (e.g., water) at a given temperature.

Materials:

  • Sugar sample (this compound, Glucose, etc.)

  • Distilled water

  • Analytical balance

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Thermometer

  • Filtration apparatus (e.g., syringe filters)

  • Refractometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a series of saturated solutions by adding an excess amount of the sugar to a known volume of distilled water in separate flasks.

  • Place the flasks in a temperature-controlled water bath and stir the solutions vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it to remove any undissolved particles.

  • Weigh the syringe with the filtrate to determine the weight of the solution.

  • Determine the concentration of the dissolved sugar in the filtrate using a calibrated refractometer or an HPLC method.

  • Calculate the solubility in g/100 mL or other desired units. The experiment should be repeated at different temperatures to determine the temperature-solubility profile.

Measurement of Viscosity of Aqueous Solutions

Objective: To measure the viscosity of sugar solutions at various concentrations and temperatures.

Materials:

  • Sugar sample

  • Distilled water

  • Analytical balance

  • Volumetric flasks

  • Viscometer (e.g., Ostwald viscometer, rotational viscometer, or rheometer)

  • Water bath with temperature control

  • Stopwatch

Protocol (using an Ostwald Viscometer):

  • Prepare a series of sugar solutions of known concentrations (e.g., 10%, 20%, 30% w/v) by dissolving the accurately weighed sugar in distilled water in volumetric flasks.

  • Calibrate the viscometer using a liquid of known viscosity, such as distilled water, at a specific temperature.

  • Rinse the viscometer with the sugar solution to be tested.

  • Fill the viscometer with the sugar solution and place it in a temperature-controlled water bath until it reaches the desired temperature.

  • Using a pipette bulb, draw the liquid up through the wider arm of the viscometer to a point above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The viscosity of the solution (η) can be calculated using the following formula: η = (ρ * t) / (ρ₀ * t₀) * η₀, where ρ and t are the density and flow time of the sugar solution, and ρ₀, t₀, and η₀ are the density, flow time, and viscosity of the reference liquid (water), respectively.

Evaluation of Hygroscopicity

Objective: To determine the tendency of a powdered sugar to absorb moisture from the atmosphere.

Materials:

  • Sugar sample (in powdered form)

  • Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels.

  • Analytical balance

  • Weighing dishes

  • Spatula

Protocol (Static Method):

  • Dry the sugar sample in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Place a known weight of the dried sample in a pre-weighed weighing dish.

  • Place the weighing dish in a controlled humidity chamber or a desiccator containing a saturated salt solution that provides a specific relative humidity (e.g., NaCl for ~75% RH).

  • Store the sample at a constant temperature.

  • At regular time intervals, remove the weighing dish and quickly weigh it on an analytical balance.

  • Continue monitoring the weight until it becomes constant, indicating that the sample has reached equilibrium with the surrounding atmosphere.

  • The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: [(W_f - W_i) / W_i] * 100, where W_i is the initial weight of the dry sample and W_f is the final weight at equilibrium.

Determination of Caramelization Temperature

Objective: To determine the temperature at which a sugar undergoes caramelization.

Materials:

  • Sugar sample

  • Heating plate with a magnetic stirrer

  • Small beaker or test tube

  • Thermometer or thermocouple with a digital display

  • Sand bath (optional, for even heating)

Protocol:

  • Place a small amount of the sugar sample in a clean, dry beaker or test tube.

  • Place the beaker on a heating plate (or in a sand bath on a heating plate for more uniform heating).

  • Insert a thermometer or thermocouple into the sugar sample, ensuring the tip is immersed but not touching the bottom of the beaker.

  • Begin heating the sample slowly while stirring continuously if possible.

  • Observe the sugar for any changes in color and state.

  • The caramelization temperature is the temperature at which the sugar begins to turn a light amber or golden-brown color and emits a characteristic caramel (B1170704) aroma. Record this temperature.

  • Continue heating and record the temperatures at which further color changes (e.g., medium brown, dark brown) occur.

Analysis of Maillard Reaction Kinetics

Objective: To compare the rate of the Maillard reaction between different sugars and an amino acid.

Materials:

  • Sugar samples

  • Amino acid (e.g., glycine (B1666218) or lysine)

  • Phosphate (B84403) buffer solution (to maintain a constant pH)

  • Test tubes

  • Water bath or heating block with temperature control

  • Spectrophotometer

Protocol:

  • Prepare stock solutions of each sugar and the amino acid in the phosphate buffer.

  • In a series of test tubes, mix a specific volume of a sugar solution with an equal volume of the amino acid solution.

  • Place the test tubes in a water bath or heating block set to a specific temperature (e.g., 100°C).

  • At regular time intervals (e.g., every 15 minutes), remove a test tube from the heat and immediately cool it in an ice bath to stop the reaction.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 420 nm) using a spectrophotometer. The increase in absorbance is indicative of the formation of brown pigments (melanoidins) from the Maillard reaction.

  • Plot the absorbance values against time for each sugar.

  • The initial rate of the reaction can be determined from the slope of the linear portion of the curve. A steeper slope indicates a faster reaction rate.

Visualization of a Relevant Biological Pathway

The following diagram illustrates the initial steps of the metabolic pathway for isomaltooligosaccharides (IMOs), including this compound, by gut microbiota. This is a crucial aspect of their function as prebiotics.

IMO_Metabolism cluster_lumen Intestinal Lumen cluster_microbiota Gut Microbiota (e.g., Bifidobacterium) IMO Isomaltooligosaccharides (including this compound) Enzyme α-Glucosidase & Isomaltase IMO->Enzyme Hydrolysis Glucose Glucose Enzyme->Glucose SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Glucose->SCFA Fermentation Host Host Epithelial Cells SCFA->Host Absorption & Health Benefits

Caption: Enzymatic hydrolysis and fermentation of Isomaltooligosaccharides by gut microbiota.

References

A Comparative Analysis of Isomaltotetraose Metabolism in Bacteria, Yeast, and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs), which are recognized for their prebiotic properties. The ability of various microorganisms to metabolize this compound is of significant interest for applications in functional foods, gut microbiome modulation, and industrial biotechnology. This guide provides a comparative overview of the metabolic pathways of this compound in representative bacteria, yeast, and fungi, supported by available experimental data.

Quantitative Data on this compound and Related Oligosaccharide Metabolism

The metabolic efficiency of microorganisms in utilizing isomalto-oligosaccharides is largely determined by the kinetic properties of their specific glycoside hydrolases. While direct kinetic data for this compound is limited in the literature, studies on closely related isomalto-oligosaccharides provide valuable insights into the enzymatic capabilities of different microorganisms.

MicroorganismEnzymeSubstrateK_m_ (mM)V_max_ (μmol/min/mg)Reference
Bacteria
Bifidobacterium breve UCC2003Agl1 (α-glucosidase)Isomaltose (B16258)10.3 ± 1.115.6 ± 0.4[1]
Isomaltotriose16.7 ± 1.910.5 ± 0.4[1]
Agl2 (α-glucosidase)Isomaltose8.1 ± 1.212.1 ± 0.4[1]
Isomaltotriose14.8 ± 2.67.9 ± 0.5[1]
Lactobacillus species-This compoundData not availableData not available
Fungi
Aspergillus niger ITV-01α-glucosidaseSoluble Starch*5.7 mg/mL1000 U/mg[2]
Yeast
Saccharomyces cerevisiae-This compoundData not availableData not available

*Note: The substrate for Aspergillus niger α-glucosidase is a larger polymer and not directly comparable to this compound, but it is indicative of its α-1,6-glucosidase activity.

Metabolic Pathways and Mechanisms

The degradation of this compound varies among different microorganisms, primarily in the enzymes involved and the cellular location of the metabolic activity.

Bacterial Metabolism of this compound

Bacteria such as Lactobacillus and Bifidobacterium are well-known for their ability to ferment prebiotic oligosaccharides.

  • Lactobacillus reuteri utilizes an extracellular α(1→6)-specific glucanase (DexB) to hydrolyze isomalto-oligosaccharides. This species tends to preferentially metabolize shorter-chain IMOs. The resulting glucose can then be transported into the cell for fermentation.

  • Bifidobacterium breve possesses intracellular α-glucosidases, such as Agl1 and Agl2, which are capable of hydrolyzing a range of α-1,6-linked oligosaccharides, including isomaltose and isomaltotriose.[1][3] This implies that this compound is likely transported into the cell before being broken down into glucose, which then enters the central glycolytic pathway. Some bifidobacteria have been shown to prefer IMOs with a higher degree of polymerization.

bacterial_metabolism cluster_extracellular Extracellular cluster_intracellular_lacto Lactobacillus cluster_intracellular_bifido Bifidobacterium Isomaltotetraose_ext This compound Glucose_lacto Glucose Isomaltotetraose_ext->Glucose_lacto α-glucanase (DexB) (L. reuteri) Isomaltotetraose_int This compound Isomaltotetraose_ext->Isomaltotetraose_int Transport Glycolysis_lacto Glycolysis Glucose_lacto->Glycolysis_lacto Fermentation_Products_lacto Lactate, etc. Glycolysis_lacto->Fermentation_Products_lacto Glucose_bifido Glucose Isomaltotetraose_int->Glucose_bifido α-glucosidase (Agl1, Agl2) Glycolysis_bifido Glycolysis Glucose_bifido->Glycolysis_bifido Fermentation_Products_bifido Acetate, Lactate, etc. Glycolysis_bifido->Fermentation_Products_bifido

Bacterial metabolism of this compound.

Fungal Metabolism of this compound

Filamentous fungi like Aspergillus niger are potent producers of a wide array of carbohydrate-active enzymes.

  • Aspergillus niger secretes α-glucosidases that exhibit strong hydrolytic activity towards α-1,6-glucosidic linkages. These enzymes can break down this compound extracellularly into smaller sugars and ultimately glucose. The glucose is then taken up by the fungus and enters central metabolic pathways. Interestingly, these enzymes also possess transglycosylation activity, which can lead to the synthesis of longer-chain IMOs from smaller sugars under high substrate concentrations.[4]

fungal_metabolism cluster_extracellular Extracellular cluster_intracellular Aspergillus niger Isomaltotetraose_ext This compound Glucose_ext Glucose Isomaltotetraose_ext->Glucose_ext Secreted α-glucosidase Glucose_int Glucose Glucose_ext->Glucose_int Transport Central_Metabolism Central Metabolism Glucose_int->Central_Metabolism

Fungal metabolism of this compound.

Yeast Metabolism of this compound

While many common yeasts like Saccharomyces cerevisiae are not naturally efficient consumers of isomalto-oligosaccharides, their metabolism of related sugars provides clues, and they can be engineered for this purpose.

  • Saccharomyces cerevisiae can be genetically modified to express fungal α-glucosidases, enabling them to produce and potentially hydrolyze IMOs.[5] For the metabolism of similar oligosaccharides like maltotriose, wild-type strains utilize specific transporters, such as the AGT1 permease, to bring the sugar into the cell, where it is then hydrolyzed by intracellular α-glucosidases (maltases) to glucose. A similar mechanism of transport followed by intracellular hydrolysis would be expected for this compound in strains capable of its metabolism. The resulting glucose is then fermented to ethanol (B145695) and carbon dioxide under anaerobic conditions.

yeast_metabolism cluster_extracellular Extracellular cluster_intracellular Saccharomyces cerevisiae Isomaltotetraose_ext This compound Isomaltotetraose_int This compound Isomaltotetraose_ext->Isomaltotetraose_int Permease (e.g., AGT1-like) Glucose_int Glucose Isomaltotetraose_int->Glucose_int Intracellular α-glucosidase Glycolysis Glycolysis Glucose_int->Glycolysis Fermentation_Products Ethanol, CO2 Glycolysis->Fermentation_Products enzyme_kinetics_workflow Start Start: Enzyme and Substrate Preparation Reaction_Setup Set up reaction mixtures with varying This compound concentrations Start->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Setup->Incubation Termination Terminate reaction by heat inactivation Incubation->Termination Glucose_Assay Quantify released glucose (e.g., Glucose Oxidase Assay) Termination->Glucose_Assay Data_Analysis Plot initial velocity vs. substrate concentration Glucose_Assay->Data_Analysis End Calculate Km and Vmax using Michaelis-Menten kinetics Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Isomaltotetraose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Isomaltotetraose (B46569)

This compound, a carbohydrate, is generally not classified as a hazardous substance.[1][2] Its disposal is straightforward and aligns with protocols for non-hazardous laboratory waste. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Risk Assessment and Safety Information

Before handling, it is essential to consult the Safety Data Sheet (SDS). This compound is a stable, non-reactive solid under normal conditions.[2][3][4] Personal protective equipment, including safety glasses and gloves, is recommended during handling to prevent unnecessary exposure.

Key Safety Data:

ParameterValue
Classification Not classified as hazardous[1][2]
Physical State Solid, powder[4]
Stability Stable under normal conditions[2][3][4]
Incompatibilities Strong oxidizing agents[4]

Disposal Procedures for Solid this compound

Solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, filter paper), should be disposed of as non-hazardous solid waste.[5][6][7][8]

Step-by-Step Disposal Protocol:

  • Segregation: Ensure that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be disposed of according to the guidelines for that specific hazardous waste.

  • Packaging:

    • Place the solid waste in a durable, sealed primary container.

    • This primary container should then be placed into a second, larger container, such as a sturdy plastic bag or a cardboard box, to provide at least two layers of packaging.[5][8] This prevents spills and containment breaches.

  • Labeling: Clearly label the outer container as "Non-hazardous Waste".[5] This is critical to inform custodial staff that the contents are not hazardous chemicals.

  • Final Disposal: Laboratory personnel are responsible for transporting the packaged and labeled waste directly to the designated dumpster or waste collection area.[5][6][7][8] Do not leave chemical waste, even if non-hazardous, in laboratory trash cans that are handled by custodial staff.[6]

Disposal of Aqueous this compound Solutions

For small quantities of dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible. However, it is imperative to first obtain approval from your institution's Environmental Health and Safety (EHS) department.[6][9] Liquid waste should never be placed in dumpsters intended for solid waste.[6]

Workflow for Liquid Disposal Consideration:

Caption: Decision workflow for the disposal of aqueous this compound solutions.

Experimental Workflow for Waste Segregation

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.